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  • Product: 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
  • CAS: 1284219-94-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry. The trifluoromethyl- and methyl-substituted pyrazole scaffold is a privileged motif in numerous biologically active compounds, and the presence of a versatile carbaldehyde functional group allows for extensive downstream derivatization. This document details a logical and field-proven synthetic strategy, commencing with the preparation of a key β-ketoester precursor, followed by pyrazole ring formation and subsequent formylation. The rationale behind the selection of reagents and reaction conditions is discussed, and detailed experimental protocols are provided. This guide is intended to serve as a valuable resource for researchers in drug discovery and process development.

Introduction: The Significance of Trifluoromethylated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[3] The unique electronic properties of the CF3 group can significantly modulate the physicochemical and pharmacological profile of a drug candidate. Consequently, pyrazole derivatives bearing a trifluoromethyl substituent are of considerable interest in the pharmaceutical industry.[4][5]

The target molecule, 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, combines the favorable attributes of the trifluoromethylated pyrazole core with a synthetically versatile aldehyde functionality. This aldehyde serves as a crucial handle for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and condensations, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[6]

This guide will delineate a practical and efficient multi-step synthesis of this valuable intermediate.

Overall Synthetic Strategy

The synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is most effectively approached through a convergent strategy. This involves the initial construction of the substituted pyrazole ring, followed by the introduction of the formyl group at the C5 position. This approach allows for better control of regioselectivity and is amenable to scale-up.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Pyrazole Ring Formation cluster_2 Formylation A Ethyl trifluoroacetate C Ethyl 2-methyl-4,4,4-trifluoroacetoacetate A->C Claisen Condensation B Ethyl propionate B->C E 4-methyl-3-(trifluoromethyl)-1H-pyrazole C->E Cyclization D Hydrazine D->E G 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde E->G Vilsmeier-Haack Reaction F Vilsmeier Reagent (POCl3/DMF) F->G

Figure 1: Overall synthetic workflow for 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Synthesis of the Key Precursor: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

The synthesis commences with the preparation of the key β-ketoester, ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This is achieved via a Claisen condensation reaction.

Rationale for the Synthetic Approach

The Claisen condensation is a classic and reliable method for the formation of β-ketoesters. In this case, the reaction between ethyl trifluoroacetate and ethyl propionate in the presence of a strong base, such as sodium ethoxide, will generate the desired product. The use of ethyl propionate is crucial as it provides the necessary carbon framework that will ultimately become the C4-methyl and C5 of the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium ethoxide68.051.1 eq
Ethyl trifluoroacetate142.081.0 eq
Ethyl propionate102.131.2 eq
Diethyl ether (anhydrous)
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium ethoxide and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl trifluoroacetate and ethyl propionate in anhydrous diethyl ether dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

  • The crude product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Pyrazole Ring Formation: Synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole

The next crucial step is the construction of the pyrazole ring through the cyclization of the β-ketoester with hydrazine.

Mechanistic Insight

The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic method for pyrazole synthesis, known as the Knorr pyrazole synthesis. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. With an unsymmetrical β-ketoester like ethyl 2-methyl-4,4,4-trifluoroacetoacetate, the reaction is generally regioselective, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic ketone carbonyl.

Knorr_Mechanism Start Ethyl 2-methyl-4,4,4-trifluoroacetoacetate + Hydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-methyl-3-(trifluoromethyl)-1H-pyrazole Intermediate2->Product Dehydration Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrazole 4-methyl-3-(trifluoromethyl)-1H-pyrazole Pyrazole->Iminium Electrophilic Attack Aldehyde 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Iminium->Aldehyde Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Aldehyde

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Exploratory

The Synthetic Versatility and Therapeutic Potential of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: A Technical Guide

For correspondence: Dr. Gemini, Senior Application Scientist, Google Labs Abstract This technical guide provides an in-depth analysis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

For correspondence: Dr. Gemini, Senior Application Scientist, Google Labs

Abstract

This technical guide provides an in-depth analysis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. We will explore its core chemical attributes, outline robust synthetic methodologies, and contextualize its applications through its structural relationship to potent biological agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyrazole scaffolds. The CAS Number for this compound is 1284219-94-8.[1]

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and versatile substitution patterns. The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, imparts profound changes to the molecule's physicochemical properties.

The high electronegativity and metabolic stability of the C-F bond mean that the -CF3 group can significantly enhance a molecule's:

  • Lipophilicity: Facilitating passage through biological membranes.

  • Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Binding Affinity: Through favorable interactions with enzyme active sites.

The aldehyde functional group at the 5-position serves as a versatile synthetic handle, allowing for a multitude of subsequent chemical transformations. This makes the title compound a valuable intermediate for building complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Spectroscopic Profile

While a comprehensive experimental dataset for this specific molecule is not publicly available, its properties can be reliably predicted based on closely related analogs.

Table 1: Physicochemical Properties
PropertyValueSource/Comment
CAS Number 1284219-94-8[1]
Molecular Formula C₆H₅F₃N₂O[1]
Molecular Weight 178.11 g/mol [1]
Physical Form Expected to be a solid at room temperature.Based on analogs.
Purity Commercially available up to ≥98%[3]
Storage Recommended at -20°C, sealed, away from moisture.[3]
Spectroscopic Characterization (Predicted)

The structural identity of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be unequivocally confirmed using standard spectroscopic techniques. Based on published data for analogous pyrazole carbaldehydes, the following spectral characteristics are expected.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at approximately δ 10.0 ppm. The methyl group (CH₃) protons would appear as a singlet around δ 2.5 ppm. The NH proton of the pyrazole ring may appear as a broad singlet at a variable chemical shift.

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at δ > 180 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. Signals for the pyrazole ring carbons and the methyl carbon will also be present in their respective expected regions.

  • IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretching band around 1695 cm⁻¹, characteristic of an aromatic aldehyde.[4]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazole carbaldehydes is well-established, with the Vilsmeier-Haack reaction being one of the most powerful and versatile methods.[2][4][5] This reaction allows for the simultaneous construction of the pyrazole ring and the introduction of the formyl (aldehyde) group.

Proposed Synthetic Workflow via Vilsmeier-Haack Reaction

The most logical and field-proven approach to synthesize the title compound begins with a suitable hydrazone precursor, which is then subjected to cyclization and formylation.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization-Formylation A 1,1,1-Trifluorobutane-2,3-dione C Hydrazone Intermediate A->C Condensation (Acid Catalyst, e.g., AcOH) B Methylhydrazine B->C C_ref Hydrazone Intermediate D Vilsmeier Reagent (POCl₃/DMF) E 4-methyl-3-(trifluoromethyl)-1H- pyrazole-5-carbaldehyde D->E C_ref->E Cyclization & Formylation G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Inhibitor { 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Derivative} Inhibitor:port->COX2 Inhibition

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Foundational

Mass Spectrometry Analysis of 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The structural characterization of heavily functionalized heterocycles is a cornerstone of modern drug development and agrochemical discovery. 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heavily functionalized heterocycles is a cornerstone of modern drug development and agrochemical discovery. 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (Exact Mass: 178.0354 Da) presents a unique analytical profile due to the competing electronic effects of its substituents. This whitepaper provides an in-depth technical framework for the mass spectrometry (MS) analysis of this compound, detailing the causality behind ionization behaviors, self-validating experimental workflows, and mechanistic fragmentation pathways.

Structural Dynamics & Ionization Causality

Understanding the intrinsic chemical environment of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is critical for optimizing MS parameters. The molecule features three distinct functional groups attached to the pyrazole core, each dictating specific ionization and fragmentation behaviors:

  • The Trifluoromethyl (-CF3) Group (C3): This strongly electron-withdrawing group significantly depletes the electron density of the pyrazole ring. Consequently, the basicity of the annular nitrogens is reduced, making protonation in positive-ion electrospray ionization (ESI+) highly reliant on acidic mobile phase modifiers[1].

  • The Carbaldehyde (-CHO) Group (C5): Under electron ionization (EI), the carbonyl oxygen acts as a primary site for initial radical cation formation. The C-C bond connecting the formyl group to the ring is highly labile, dictating the primary fragmentation cascade[2].

  • The Methyl (-CH3) Group (C4): Positioned between the -CF3 and -CHO groups, the methyl group provides steric shielding but remains relatively stable during initial low-energy collision-induced dissociation (CID).

Self-Validating Experimental Methodologies

To ensure rigorous, reproducible results, a dual-platform approach utilizing both GC-EI-MS and LC-ESI-MS/MS is recommended. This acts as an internal validation system: GC-MS provides highly reproducible structural fingerprinting, while LC-MS/MS offers high sensitivity for intact molecular ion tracking[3].

Protocol A: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Due to the volatility imparted by its low molecular weight and the fluorinated moiety, this compound can be analyzed via GC-MS without prior derivatization.

  • Step 1: Sample Preparation: Dilute the compound in analytical-grade ethyl acetate to a final concentration of 1 mg/mL.

  • Step 2: Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.

  • Step 3: Ionization (EI): Operate the ion source at 70 eV and 230°C. Causality: Utilizing exactly 70 eV is the universal standard for EI; it ensures that the generated fragmentation pattern is highly reproducible and can be cross-referenced with established NIST libraries[2].

  • Step 4: Self-Validation: Run a blank solvent injection immediately prior to the sample. This rules out column bleed or injector carryover that could mimic low-mass pyrazole fragments (e.g., m/z 40-70).

Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Step 1: Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 10 µg/mL. Causality: Methanol ensures complete solvation of the fluorinated pyrazole while remaining compatible with reverse-phase aqueous gradients.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a mobile phase of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as an essential proton donor, overcoming the electron-withdrawing effect of the -CF3 group to generate the [M+H]+ precursor ion (m/z 179) at the pyrazole nitrogen.

  • Step 3: Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Step 4: Collision-Induced Dissociation (CID): Isolate m/z 179 in the first quadrupole (Q1). Apply a collision energy ramp (15-35 eV) using Argon as the collision gas. Causality: Ramping the energy ensures the capture of both low-energy (loss of CHO) and high-energy (pyrazole ring cleavage) fragmentation events.

  • Step 5: Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C3​ -labeled pyrazole) to monitor matrix suppression effects and validate retention time stability.

Mechanistic Elucidation of Fragmentation Pathways

In EI-MS, the molecular ion [M]+∙ (m/z 178) exhibits moderate stability due to the aromaticity of the pyrazole ring. However, the molecule rapidly undergoes predictable α -cleavages.

  • Formyl Cleavage: The loss of the formyl radical ( CHO, 29 Da) generates a highly stable substituted pyrazole cation at m/z 149. This is typically the base peak.

  • Trifluoromethyl Dynamics: The loss of the CF3 radical (69 Da) yields a fragment at m/z 109. The C-CF3 bond is relatively strong, making this a secondary pathway compared to formyl loss.

  • Ring Expulsion: A hallmark of pyrazole fragmentation is the subsequent expulsion of neutral molecules like HCN (27 Da) or N2​ (28 Da) from the des-formyl fragment[3]. This yields lower mass fragments such as m/z 122 and m/z 121, respectively[4].

Quantitative Data Summary
Fragment Ionm/zRelative Abundance (EI, 70 eV)Mechanistic Assignment
[M]+∙ 17845%Intact molecular radical cation
[M−H]+ 17715%Loss of aldehydic or pyrazole proton
[M−∙CHO]+ 149100% (Base Peak) α -cleavage of the carbaldehyde group
[M−∙CHO−HCN]+ 12235%Pyrazole ring opening and loss of HCN
[M−∙CHO−N2​]+ 12120%Pyrazole ring opening and loss of N2​
[M−∙CF3​]+ 10925%Cleavage of the trifluoromethyl group
Pathway Visualization

Fragmentation M_plus Molecular Ion [M]+• m/z 178 M_H [M - H]+ m/z 177 M_plus->M_H - H• (-1 Da) M_CHO [M - •CHO]+ m/z 149 M_plus->M_CHO - •CHO (-29 Da) M_CF3 [M - •CF3]+ m/z 109 M_plus->M_CF3 - •CF3 (-69 Da) M_CHO_HCN [M - CHO - HCN]+ m/z 122 M_CHO->M_CHO_HCN - HCN (-27 Da) M_CHO_N2 [M - CHO - N2]+ m/z 121 M_CHO->M_CHO_N2 - N2 (-28 Da)

Proposed MS fragmentation pathways for 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Data Interpretation & Trustworthiness (E-E-A-T)

A critical aspect of analyzing substituted pyrazoles is accounting for annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions. While this does not alter the exact mass, it can lead to chromatographic peak broadening in LC-MS and complicate the interpretation of CID spectra due to the existence of micro-states[5].

To build a trustworthy analytical system, MS data should never be evaluated in a vacuum. The regiochemistry of the -CF3 and -CHO groups must be orthogonally validated using 19F -NMR and 13C -NMR[1]. Furthermore, the isotopic distribution of the molecular ion must be compared against theoretical models to confirm the absence of co-eluting isobaric interferences, ensuring the highest level of scientific integrity in your drug development pipeline.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. 5

  • 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem. 2

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - The Journal of Organic Chemistry - ACS Publications. 1

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen. 3

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. 4

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Exploratory

The Privileged Scaffold: Biological Activity and Therapeutic Potential of Trifluoromethyl-Substituted Pyrazoles

As a Senior Application Scientist overseeing molecular screening and drug development pipelines, I approach heterocyclic chemistry not just as a structural exercise, but as a functional toolkit. Among the most versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing molecular screening and drug development pipelines, I approach heterocyclic chemistry not just as a structural exercise, but as a functional toolkit. Among the most versatile pharmacophores in our arsenal is the trifluoromethyl-substituted pyrazole. The strategic installation of a trifluoromethyl ( CF3​ ) group onto a pyrazole core represents a masterclass in rational drug design, bridging the gap between highly selective pharmaceutical interventions and potent agrochemical applications.

This technical guide dissects the mechanistic causality, physicochemical synergies, and self-validating experimental workflows that define the biological activity of CF3​ -pyrazoles.

The "Fluorine Magic": Physicochemical & Pharmacokinetic Synergies

The biological efficacy of a molecule is dictated by its ability to reach its target and bind with high affinity. The pyrazole ring provides a rigid, planar scaffold capable of hydrogen bonding, but it is the addition of the CF3​ group that elevates its pharmacokinetic profile:

  • Lipophilicity & Membrane Permeation: The highly electronegative fluorine atoms increase the overall lipophilicity ( logP ) of the molecule, facilitating rapid penetration across hydrophobic lipid bilayers.

  • Metabolic Stability: The strong carbon-fluorine bond resists oxidative degradation by hepatic Cytochrome P450 enzymes, significantly extending the compound's biological half-life.

  • Steric and Electronic Mapping: The CF3​ moiety is sterically demanding and highly electron-withdrawing. This alters the pKa​ of adjacent functional groups and allows the molecule to perfectly occupy specific hydrophobic pockets in target proteins, a critical factor in achieving enzyme selectivity.

Core Biological Targets and Mechanisms of Action

The biological activity of CF3​ -pyrazoles is broad, but it is most prominently defined by two distinct pathways: anti-inflammatory cyclooxygenase (COX) inhibition in mammals, and neurotoxic γ -aminobutyric acid ( GABAA​ ) receptor antagonism in insects.

A. Selective COX-2 Inhibition (Anti-Inflammatory)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive) and COX-2 (inducible) enzymes, leading to severe gastrointestinal side effects. The development of revolutionized this space. The mechanistic rationale dictates that the CF3​ group of celecoxib inserts into a highly specific hydrophobic side channel present in COX-2 but absent in COX-1, physically blocking arachidonic acid from reaching the catalytic site. Furthermore, emerging research indicates that novel 4,5-dihydro-3-trifluoromethyl pyrazoles exhibit COX-independent immunosuppressive effects by1[1].

Pathway M Cell Membrane Phospholipids PLA2 Phospholipase A2 M->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 PG Prostaglandins (PGH2) COX2->PG CEL Celecoxib (CF3-Pyrazole) CEL->COX2 Blocks hydrophobic channel INF Inflammation & Pain PG->INF

Arachidonic acid cascade and selective COX-2 inhibition by trifluoromethyl-pyrazoles.

B. GABAA​ Receptor Antagonism (Insecticidal)

In the agrochemical sector, the CF3​ -pyrazole derivative 2[2]. Fipronil disrupts the insect central nervous system by acting as a noncompetitive antagonist at the ligand-gated chloride channel of the GABAA​ receptor. Its specificity relies on a significantly 3[3]. However, application scientists must account for environmental degradation: exposure to sunlight triggers a photochemical desulfinylation, yielding desulfinylfipronil. This photoproduct is4, narrowing the intrinsic selectivity between insects and mammals[4].

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems where the readout inherently confirms the mechanism.

Protocol 1: Knorr Pyrazole Synthesis of Celecoxib

The construction of the CF3​ -pyrazole core is typically achieved via the cyclocondensation of a fluorinated 1,3-dicarbonyl with an aryl hydrazine.

Causality & Choice of Conditions: While ethanol is a common solvent,5[5]. Methanol yields >96% conversion due to a favorable keto-enol tautomerization state, whereas DMF provides the fastest initial kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve equimolar amounts of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in anhydrous methanol.

  • Condensation: Stir the mixture at room temperature. The phenylhydrazine condenses with the carbonyl to form a hydrazone intermediate.

  • Cyclization & Dehydration: Elevate the temperature to reflux. The thermal energy drives a 5-exo-trig cyclization, followed by dehydration, irreversibly pushing the equilibrium toward the 1,5-diarylpyrazole product.

  • Self-Validation (Benchtop 19F NMR): Monitor the reaction by tracking the distinct chemical shift of the CF3​ fluorine atoms. The disappearance of the dicarbonyl 19F signal and the emergence of the pyrazole 19F peak provides a direct, quantitative readout of cyclization efficiency.

Workflow R1 Fluorinated 1,3-Dicarbonyl RXN Knorr Condensation (MeOH, Reflux) R1->RXN R2 Aryl Hydrazine R2->RXN INT Hydrazone Intermediate RXN->INT CYC 5-exo-trig Cyclization INT->CYC PROD CF3-Pyrazole (Celecoxib) CYC->PROD

Self-validating Knorr pyrazole synthesis workflow for celecoxib.

Protocol 2: Electrophysiological Validation of GABAA​ Blockade (Fipronil)

To validate that a CF3​ -pyrazole acts as a noncompetitive channel blocker rather than a competitive active-site antagonist, we utilize whole-cell patch-clamp electrophysiology.

Causality & Choice of Conditions: By expressing specific rat α1​β2​γ2L​ GABAA​ receptors in HEK 293 cells, we isolate the target variable. If the drug is a channel blocker, it will alter the macroscopic current decay rather than simply preventing initial channel opening.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK 293 cells with rat α1​ , β2​ , and γ2L​ GABAA​ receptor subunits.

  • Patch-Clamp Configuration: Establish a whole-cell recording configuration using borosilicate glass pipettes filled with an intracellular solution.

  • Compound Application: Co-apply a standard dose of GABA with varying concentrations of Fipronil (or its mammalian metabolite, fipronil sulphone).

  • Self-Validation (Current Decay Analysis): Analyze the macroscopic recordings.6 rather than competing for the GABA binding site[6].

Quantitative Data Summary

The structural nuances of CF3​ -pyrazoles dictate their pharmacological destiny. The table below summarizes the comparative quantitative data for key compounds in this class.

CompoundPrimary TargetBiological ApplicationKey Structural MoietyPotency / Activity Metric
Celecoxib COX-2 EnzymeAnti-inflammatory (NSAID)3-TrifluoromethylHigh COX-2 over COX-1 selectivity
Fipronil GABAA​ ReceptorBroad-spectrum Insecticide4-Trifluoromethylsulfinyl IC50​ < 100 nM (Insect Chloride Channels)[6]
Desulfinylfipronil GABAA​ ReceptorEnvironmental Toxicant4-Trifluoromethyl10x more potent in mammals than parent[4]
E-6259 NFAT / T-CellsImmunosuppressive4,5-dihydro-3- CF3​ Dose-dependent inhibition of IL-2 / TNF- α [1]

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Foundational

Sourcing and Synthetic Utilization of 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: A Technical Guide for Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven method for optimizing pharmacokinetic and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8) is a highly versatile, commercially available building block that combines the robust pyrazole core with the metabolic stability of a trifluoromethyl group and the synthetic reactivity of an aldehyde.

Chemical Specifications:

  • CAS Number: 1284219-94-8[1]

  • Molecular Formula: C6H5F3N2O

  • Molecular Weight: 178.11 g/mol

  • SMILES: O=CC1=C(C)C(C(F)(F)F)=NN1

The Strategic Role of the Trifluoromethyl Pyrazole Core

The selection of this specific building block in drug design is driven by strict causality between its structural features and desired biological outcomes:

  • The Trifluoromethyl (-CF3) Group: Substituting a standard alkyl group with a -CF3 moiety drastically alters the physicochemical profile of a therapeutic candidate. It increases lipophilicity, which enhances cell membrane permeability, and provides exceptional metabolic stability due to the inert nature of the carbon–fluorine bond[2].

  • The Pyrazole Scaffold: Pyrazoles are privileged scaffolds that frequently act as hydrogen bond donors and acceptors within the hinge-binding regions of kinases. Derivatives such as 3,5-bis(trifluoromethyl)pyrazoles (BTPs) are well-documented, potent inhibitors of cytokine production and NFAT transcription factors[3].

  • The Aldehyde Handle: The C5-carbaldehyde serves as a highly reactive electrophilic center. Unlike carboxylic acids or esters, the aldehyde allows for rapid, room-temperature diversification via reductive aminations, yielding libraries of secondary and tertiary amines for high-throughput screening.

Commercial Sourcing Landscape

When transitioning from hit-to-lead optimization, securing a reliable commercial supply of building blocks is critical. 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is accessible through several specialized chemical vendors[4],[5].

Table 1: Key Commercial Suppliers and Specifications

SupplierCatalog / SKUTypical PurityTypical Lead Time
BLD Pharm BD01155986>95%1-2 Weeks
Biosynth JBC21994>95%1-3 Weeks
Enamine / Sigma-Aldrich ENA413171821>95%2-4 Weeks
Accela ChemBio SY089456>97%1-2 Weeks
abcr GmbH AB552017>95%2-3 Weeks

Quality Control & Analytical Validation Protocol

Aldehydes are notoriously susceptible to auto-oxidation, converting to their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen. They can also form hydrates in the presence of moisture. Therefore, a self-validating Quality Control (QC) protocol is mandatory upon receiving a commercial batch[1].

Step-by-Step QC Validation Methodology
  • Sample Preparation: Dissolve 5 mg of the incoming batch in 0.5 mL of anhydrous DMSO-d6.

  • 1H NMR Spectroscopy (400 MHz):

    • Causality: The aldehyde proton must appear as a distinct singlet downfield, typically around 9.8 - 10.2 ppm.

    • Validation Check: Scan the 12.0 - 13.5 ppm region. The presence of a broad singlet here indicates carboxylic acid formation (oxidation impurity). If this peak integrates to >5% relative to the aldehyde, the batch must be rejected or subjected to silica gel purification.

  • 19F NMR Spectroscopy (376 MHz): Verify the presence of the -CF3 group, which should appear as a sharp singlet around -60 to -63 ppm.

  • HPLC-UV (254 nm): Run a standard gradient (e.g., 5-95% MeCN/H2O with 0.1% TFA over 10 mins). Ensure the main peak accounts for >95% Area Under Curve (AUC).

QC Start Incoming Batch CAS: 1284219-94-8 HPLC HPLC-UV (254 nm) Check Purity Start->HPLC NMR 1H & 19F NMR (DMSO-d6) Check Structure Start->NMR Purity Purity > 95%? HPLC->Purity AldehydePeak Aldehyde Peak (~10 ppm)? No Acid Peak (~13 ppm)? NMR->AldehydePeak Accept ACCEPT BATCH Store at 4°C under Ar Purity->Accept Yes Reject REJECT / PURIFY (Column Chromatography) Purity->Reject No AldehydePeak->Accept Yes AldehydePeak->Reject No (Oxidation)

Caption: Quality control decision tree for validating incoming aldehyde batches.

Synthetic Downstream Workflows

The primary utility of this building block is the generation of secondary and tertiary amines via reductive amination, a cornerstone reaction in modern drug discovery.

Protocol: Chemoselective Reductive Amination

Objective: Couple the aldehyde with a primary amine to yield a secondary amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is explicitly selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It chemoselectively reduces the transient iminium ion without prematurely reducing the unreacted starting aldehyde into an alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 eq of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (178 mg, 1.0 mmol) and 1.1 eq of the desired primary amine in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 0.1 eq of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3 (318 mg, 1.5 mmol). Stir the suspension at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with 5.0 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow A 4-Methyl-3-(trifluoromethyl) -1H-pyrazole-5-carbaldehyde B Reductive Amination (NaCNBH3 or NaBH(OAc)3) A->B Amine C Knoevenagel Condensation (Active Methylene) A->C Base D Oxidation / Reduction (Carboxylic Acid / Alcohol) A->D [O] or [H] E Secondary/Tertiary Amines (Kinase Inhibitors) B->E F Acrylonitrile Derivatives (Agrochemicals) C->F G Building Block Diversification D->G

Caption: Synthetic downstream applications of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI - 2

  • 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator - Journal of Medicinal Chemistry (ACS Publications) - 3

  • 1284219-94-8 | 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde - BLDpharm - 4

  • 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde - Sapphire Bioscience (Biosynth) - 5

  • 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information - NextSDS - 1

Sources

Exploratory

Thermodynamic and Empirical Solubility Profiling of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8) [1] Executive Summary The compound 4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8) [1]

Executive Summary

The compound 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a highly functionalized heterocyclic building block frequently utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its unique structural motif—combining an electron-withdrawing, lipophilic trifluoromethyl (-CF₃) group, a sterically demanding methyl (-CH₃) group, a reactive hydrogen-bond-accepting aldehyde (-CHO), and a hydrogen-bond-donating pyrazole nitrogen (1H-NH)—creates a complex thermodynamic landscape for solvation.

Understanding its solubility in various organic solvents is not merely a formulation requirement; it is a critical prerequisite for designing scalable synthetic routes, optimizing reaction kinetics, and engineering high-yield crystallization processes. This whitepaper provides an in-depth technical analysis of the compound's solubility profile, grounded in Hansen Solubility Parameters (HSPs), thermodynamic modeling, and rigorous experimental methodologies.

Chemical Profiling & Predictive Thermodynamics

To predict the solubility of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, we must first deconstruct the intermolecular forces governing its solid-state crystal lattice. Pyrazole derivatives typically exhibit high melting points due to strong intermolecular N–H···N and N–H···O=C hydrogen bonding, which forms robust dimers or polymeric chains in the solid state [2].

The Role of Functional Groups
  • The 1H-Pyrazole Ring & Aldehyde: These groups are highly polar. The N-H acts as a strong hydrogen bond donor ( α ), while the C=O and the sp² hybridized nitrogen act as strong hydrogen bond acceptors ( β ). Solvents that can disrupt these solid-state interactions (e.g., DMSO, DMF) will yield the highest solubility.

  • The Trifluoromethyl (-CF₃) Group: This moiety significantly increases the overall lipophilicity (LogP) of the molecule while withdrawing electron density from the pyrazole ring, increasing the acidity of the N-H proton. It enhances solubility in moderately polar, halogenated, or ethereal solvents compared to unsubstituted pyrazoles.

Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound can be mathematically modeled using Hansen Solubility Parameters, which divide the total cohesive energy density of a solvent or solute into three components [2]:

  • δD​ (Dispersion forces): Driven by the -CF₃ and -CH₃ groups.

  • δP​ (Polar forces): Driven by the aldehyde dipole and the pyrazole ring.

  • δH​ (Hydrogen bonding): Driven by the N-H donor and C=O/N acceptors.

For optimal solubility, the distance ( Ra​ ) between the HSP of the solvent and the solute in 3D space must be minimized. Solvents with high δP​ and δH​ values (matching the pyrazole's strong H-bonding network) are thermodynamically favored [3].

HSP_Thermodynamics Lattice Solid Crystal Lattice (Strong N-H···O & N-H···N) Endo Lattice Disruption (Endothermic, ΔH > 0) Lattice->Endo Energy Input Solvents Solvent Cavity Formation (HSP Matching: δD, δP, δH) Endo->Solvents Exo Solute-Solvent Interaction (Exothermic, ΔH < 0) Solvents->Exo Solvation Solution Thermodynamic Equilibrium (Saturated Solution) Exo->Solution ΔG < 0

Caption: Thermodynamic pathway of pyrazole solvation governed by lattice disruption and HSP matching.

Empirical Solubility Data & Solvent Selection

Based on the thermodynamic principles of similar highly substituted pyrazole-carbaldehydes, the solubility of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde across standard organic solvents at 298.15 K (25°C) is categorized below.

Note: Quantitative ranges are predictive baselines derived from structurally analogous fluorinated pyrazole intermediates [3, 4].

Solvent ClassRepresentative SolventsExpected Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 150 mg/mL (Excellent)High δP​ and δH​ (acceptor). Strongly disrupts N-H lattice bonds without donating protons, stabilizing the -CF₃ dipole.
Polar Protic Methanol, Ethanol, IPA50 - 100 mg/mL (Good)Amphoteric H-bonding capabilities interact well with both the N-H and C=O groups. Solubility decreases as alcohol chain length increases (IPA < EtOH < MeOH) [3].
Moderately Polar Ethyl Acetate, THF, DCM20 - 60 mg/mL (Moderate)Good dispersion ( δD​ ) interactions with the -CF₃ group, but weaker ability to break the primary N-H···N crystal lattice.
Non-Polar Hexane, Heptane, Toluene< 5 mg/mL (Poor)Insufficient polar ( δP​ ) and H-bonding ( δH​ ) parameters to overcome the high lattice energy of the pyrazole crystal.

Experimental Workflows for Solubility Determination

To generate highly accurate, process-grade solubility data for crystallization modeling (e.g., using the modified Apelblat equation or Wilson model), empirical determination is mandatory [3]. The following protocol describes a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

Protocol: Isothermal Shake-Flask Method with Solid-State Validation

Expertise & Causality: Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium. Furthermore, highly functionalized pyrazoles can form solvates or undergo polymorphic transitions during equilibration. Therefore, post-equilibration Powder X-Ray Diffraction (PXRD) of the residual solid is a critical self-validating step to ensure the measured solubility corresponds to the correct polymorph [4].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (approx. 500 mg) to 2.0 mL of the target organic solvent in a hermetically sealed glass vial.

  • Equilibration: Submerge the vial in a thermostatic water bath set to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 300 RPM using a magnetic stirrer for 48 hours. Causality: 48 hours guarantees the system has overcome any kinetic metastable states.

  • Phase Separation: Remove the vial and allow the undissolved solids to settle for 2 hours at the exact same temperature. Centrifuge an aliquot at 10,000 RPM for 10 minutes using a temperature-controlled centrifuge.

  • Quantification (HPLC-UV): Extract exactly 100 µL of the clear supernatant, dilute it volumetrically with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA), and analyze via HPLC-UV at the compound's λmax​ (typically around 254 nm for conjugated pyrazoles).

  • Self-Validation (PXRD): Filter the remaining undissolved solid, dry it gently under a nitrogen stream, and analyze via PXRD. Compare the diffractogram to the starting material to confirm no solvate formation or polymorphic shift occurred during the 48-hour equilibration.

Solubility_Workflow Start Excess Solute + Solvent (Sealed Vial) Equil Isothermal Agitation (48h, Constant Temp) Start->Equil Sep Centrifugation & Filtration (Phase Separation) Equil->Sep Split Sep->Split HPLC Supernatant: HPLC-UV Quantification Split->HPLC PXRD Residual Solid: PXRD Polymorph Validation Split->PXRD Data Thermodynamic Solubility Data (Apelblat / NRTL Modeling) HPLC->Data PXRD->Data Validates State

Caption: Self-validating isothermal shake-flask workflow ensuring thermodynamic accuracy and polymorph stability.

Implications for Process Chemistry & Formulation

Understanding the solubility of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde directly dictates downstream chemical engineering decisions:

  • Reaction Solvent Selection: For nucleophilic additions or condensations involving the aldehyde group, polar aprotic solvents (DMF, DMSO) are ideal as they fully dissolve the compound and leave the aldehyde highly exposed. However, if the reaction requires lower boiling points for easy solvent removal, THF or Ethyl Acetate are preferred, provided the reaction concentration does not exceed the moderate solubility limit (~40 mg/mL).

  • Cooling Crystallization Design: The steep solubility curve of pyrazoles in polar protic solvents (like Ethanol or Isopropanol) makes them excellent candidates for cooling crystallization. The compound can be dissolved at reflux (high solubility) and slowly cooled to 5°C (low solubility) to yield high-purity crystals.

  • Anti-Solvent Precipitation: If the compound is synthesized in a water-miscible solvent like DMSO, water acts as a powerful anti-solvent. The highly lipophilic -CF₃ group ensures that the addition of water to the DMSO solution will drastically spike the system's polarity, rapidly crashing out the pyrazole product.

References

  • NextSDS. (n.d.). 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2025). Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents. ACS Publications. Retrieved from[Link]

  • Journal of Chemical & Engineering Data. (2016). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. ACS Publications. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in Advanced Heterocyclic Synthesis

Executive Summary The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development[1]. Within this paradigm, 4-methyl-3-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development[1]. Within this paradigm, 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8) emerges as a highly privileged, multifunctional building block. This application note details the mechanistic rationale, comparative reactivity, and validated experimental protocols for utilizing this specific pyrazole-5-carbaldehyde to construct complex, therapeutically valuable architectures, including Schiff bases, pyrazolo-fused heterocycles, and isoxazoline intermediates[2].

Scientific Rationale & Structural Dynamics

The specific substitution pattern of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde dictates its unique synthetic utility[3].

  • Electronic Activation via the Trifluoromethyl ( CF3​ ) Group: The strongly electron-withdrawing nature of the CF3​ group at the C-3 position exerts a profound inductive pull (−I effect) across the pyrazole π -system. This electronic deficit is transmitted directly to the C-5 carbaldehyde, significantly lowering the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the electrophilicity of the carbonyl carbon is magnified, kinetically accelerating nucleophilic attacks (e.g., by amines or active methylenes) compared to non-fluorinated analogs[3].

  • Steric Guidance via the C-4 Methyl Group: While the C-5 carbaldehyde acts as the primary reactive hub, the adjacent C-4 methyl group provides a critical steric boundary. During complex multi-component reactions (MCRs) or tandem cyclizations, this steric bulk directs regioselectivity, minimizing off-target oligomerization at the C-4 position and funneling the reaction cleanly toward C-5 functionalization[4].

  • Pharmacological Relevance: Beyond synthetic reactivity, retaining the CF3​ -pyrazole core in the final molecule enhances lipophilicity, metabolic stability, and target binding affinity through strong C–F dipole interactions, making it an ideal scaffold for kinase inhibitors and COX-2 selective anti-inflammatory agents[1].

Pathways A 4-Methyl-3-(trifluoromethyl) -1H-pyrazole-5-carbaldehyde B Schiff Bases (Antimicrobial Agents) A->B Primary Amines EtOH, Reflux C Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) A->C Aminopyrazoles Acid Catalyst D Isoxazolines (Agrochemicals) A->D Hydroxylamine then Base E Knoevenagel Adducts (Synthetic Intermediates) A->E Active Methylene Piperidine

Divergent synthetic pathways of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Quantitative Data: Reactivity Profiling

To demonstrate the activation provided by the CF3​ group, Table 1 summarizes the comparative reactivity of various pyrazole-5-carbaldehydes in a standard Knoevenagel condensation with malononitrile.

Table 1: Comparative Reactivity Profiles in Knoevenagel Condensations

SubstrateCatalyst / SolventTime (h)Isolated YieldMechanistic Observation
4-Methyl-3-(CF₃)-1H-pyrazole-5-carbaldehyde Piperidine (cat.), EtOH, 25°C2.592%Strong −I effect of CF₃ enhances carbonyl electrophilicity, rapidly accelerating condensation.
3-Ethyl-1H-pyrazole-5-carbaldehyde Piperidine (cat.), EtOH, 25°C4.081%+I effect of the ethyl group reduces the partial positive charge on the carbonyl carbon, slowing attack.
1-Methyl-3-(CF₃)-1H-pyrazole-4-carbaldehyde Piperidine (cat.), EtOH, 25°C3.585%Shifted regiochemistry alters steric hindrance, resulting in a moderate reaction rate.

Synthetic Workflows & Experimental Causality

The following protocols are designed as self-validating systems, ensuring that researchers can track reaction progress through clear physicochemical cues.

Protocol A: Synthesis of Pyrazole-Tethered Schiff Bases (Imines)

Objective: Condensation of the pyrazole-5-carbaldehyde with primary aromatic amines to yield bioactive imine scaffolds[3].

  • Reagent Assembly: Dissolve 1.0 mmol of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol solubilizes both starting materials while preventing the hydrolysis of the delicate imine product, driving the equilibrium forward.

  • Amine & Catalyst Addition: Add 1.05 mmol of the desired primary aromatic amine, followed by 2-3 drops of glacial acetic acid.

    • Causality: The slight excess of amine ensures complete consumption of the valuable pyrazole aldehyde. Acetic acid acts as a mild Brønsted acid, protonating the carbonyl oxygen to further lower its LUMO, making it highly susceptible to nucleophilic attack.

  • Thermal Activation & Monitoring: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

    • Causality: Heat provides the activation energy required for the dehydration step (elimination of water from the hemiaminal intermediate). The appearance of a new, less polar spot on the TLC plate validates the formation of the lipophilic Schiff base.

  • Quenching & Isolation: Pour the hot reaction mixture into 30 mL of vigorously stirred crushed ice-water.

    • Causality: The sudden drop in temperature and sharp increase in solvent polarity abruptly decreases the solubility of the Schiff base, forcing it to precipitate as a solid while unreacted polar amines and the acid catalyst remain dissolved in the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield analytically pure crystals.

Protocol B: Synthesis of Pyrazolo-Fused Heterocycles via Multi-Component Reaction

Objective: Utilizing the C-5 carbaldehyde as an electrophilic anchor for tandem cyclization reactions to build complex architectures like pyrazolo[1,5-a]pyrimidines[4].

  • Reaction Setup: Combine 1.0 mmol of the pyrazole-5-carbaldehyde, 1.0 mmol of an active methylene compound (e.g., ethyl acetoacetate), and 1.0 mmol of an aminopyrazole in 15 mL of anhydrous DMF.

  • Catalysis: Add 10 mol% of piperidine.

    • Causality: Piperidine deprotonates the active methylene, forming a highly nucleophilic enolate that rapidly attacks the electrophilic C-5 carbaldehyde in an initial Knoevenagel-type condensation.

  • Cyclization: Heat the sealed vessel to 120°C for 6 hours.

    • Causality: While the initial condensation is fast, the subsequent intramolecular cyclization (ring closure) requires significant thermal energy to overcome steric strain and achieve the planar fused aromatic system[4].

  • Work-up: Cool to room temperature, dilute with 30 mL of brine, and extract with Ethyl Acetate (3 x 20 mL).

    • Causality: Brine increases the ionic strength of the aqueous layer, effectively "salting out" the organic product and driving it into the EtOAc phase, while the highly polar DMF is retained in the aqueous layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Assembly Aldehyde + Amine + EtOH Step2 2. Condensation Reaction Reflux at 80°C, TLC Monitor Step1->Step2 Step3 3. Reaction Quenching Precipitation via Ice-Water Step2->Step3 Step4 4. Isolation Vacuum Filtration & Wash Step3->Step4 Step5 5. Purification Recrystallization (Hot EtOH) Step4->Step5 Step6 6. Validation NMR, HRMS, HPLC Analysis Step5->Step6

Standardized experimental workflow for pyrazole-5-carbaldehyde condensation reactions.

Conclusion

The strategic use of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde allows chemists to leverage the unique electronic activation of the CF3​ group alongside the steric guidance of the C-4 methyl group. By following causality-driven protocols, researchers can efficiently integrate this privileged scaffold into novel drug discovery pipelines and advanced materials synthesis.

References[2] Title: US7256298B2 - Pyrazole derivatives and process for the production thereof

Source: google.com URL: [3] Title: (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: researchgate.net URL: [4] Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines | The Journal of Organic Chemistry Source: acs.org URL: [1] Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: nih.gov URL:

Sources

Application

4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: A Versatile Building Block for Next-Generation Agrochemicals

Executive Summary The pyrazole ring is universally recognized as a "privileged scaffold" in modern agrochemical discovery, serving as the core pharmacophore for a vast array of commercial fungicides, insecticides, and he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is universally recognized as a "privileged scaffold" in modern agrochemical discovery, serving as the core pharmacophore for a vast array of commercial fungicides, insecticides, and herbicides[1]. Among the most highly prized intermediates in this space is 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8) [2].

Unlike traditional pre-functionalized carboxylic acids, the C5-carbaldehyde offers a highly reactive, divergent synthetic handle. This application note details the structural rationale behind this specific substitution pattern, its role in targeting critical biological pathways, and field-proven synthetic protocols for elaborating this building block into advanced agrochemical leads.

Structural Rationale and Physicochemical Tuning

The precise arrangement of substituents on this pyrazole core is not accidental; it is the result of decades of structure-activity relationship (SAR) optimization in crop protection[3]:

  • C3 - Trifluoromethyl Group (-CF 3​ ): The incorporation of fluorine dramatically enhances the molecule's lipophilicity ( logP ), facilitating superior cuticular penetration in both target plants and insect exoskeletons. Furthermore, the strong electron-withdrawing nature of the -CF 3​ group provides profound metabolic stability, shielding the heterocyclic core from rapid oxidative degradation by cytochrome P450 enzymes[4].

  • C4 - Methyl Group (-CH 3​ ): This group serves a dual purpose. Synthetically, it blocks the C4 position from unwanted electrophilic aromatic substitution during late-stage functionalization. Biologically, it provides critical steric bulk. In pyrazole-carboxamide fungicides, this steric hindrance restricts the rotation of the C5-amide bond, locking the molecule into the precise bioactive conformation required to bind the target enzyme's active site[3].

  • C5 - Carbaldehyde Handle (-CHO): While pyrazole-5-carboxylic acids are limited primarily to amidation and esterification, the aldehyde is a versatile electrophilic center. It enables divergent synthetic pathways, including C-C bond formation (via Wittig olefination for herbicides), C-N bond formation (via reductive amination for systemic insecticides), or controlled oxidation to the corresponding acid (for fungicides)[5].

Biological Application: Succinate Dehydrogenase Inhibitors (SDHIs)

One of the most prominent applications of trifluoromethyl-pyrazoles is the development of SDHI fungicides (e.g., Fluxapyroxad, Bixafen, Penthiopyrad)[1]. These compounds exhibit broad-spectrum efficacy against devastating plant pathogens by disrupting the fungal mitochondrial respiratory chain.

The pyrazole-carboxamide moiety acts as a structural mimic of ubiquinone (Coenzyme Q). It competitively binds to the ubiquinone-binding pocket of Mitochondrial Complex II (Succinate Dehydrogenase), halting electron transfer, depleting cellular ATP, and ultimately causing fungal cell death[1].

SDHI_MOA Succinate Succinate ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate Oxidation Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Electron Transfer CellDeath Fungal Cell Death (ATP Depletion) ComplexII->CellDeath Inhibition of Respiration Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Inhibitor Pyrazole-Carboxamide (SDHI Fungicide) Inhibitor->ComplexII Blocks Ubiquinone Binding Site

Mechanism of Action: Pyrazole-carboxamides inhibiting Mitochondrial Complex II.

Divergent Synthetic Workflows

The utility of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde lies in its ability to act as a central hub for generating highly diversified agrochemical libraries.

G Start 4-methyl-3-(trifluoromethyl) -1H-pyrazole-5-carbaldehyde Oxidation Pinnick Oxidation (NaClO2, Scavenger) Start->Oxidation RedAm Reductive Amination (NaBH(OAc)3, Amines) Start->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Start->Wittig Acid Pyrazole-5-carboxylic Acid Oxidation->Acid Amidation Amidation (SOCl2, Anilines) Acid->Amidation SDHI SDHI Fungicides Amidation->SDHI Amine Pyrazole-5-methylamines RedAm->Amine Insecticide Systemic Insecticides Amine->Insecticide Alkene Vinyl-Pyrazoles Wittig->Alkene Herbicide Novel Herbicides Alkene->Herbicide

Divergent synthetic workflows from the C5-carbaldehyde building block.

Experimental Protocols

Protocol A: Pinnick Oxidation to Pyrazole-5-carboxylic Acid

Objective: Convert the C5-carbaldehyde to the corresponding carboxylic acid, the direct precursor for SDHI amides. Causality & Rationale: While standard oxidants like KMnO 4​ can be used[6], they often lead to over-oxidation or ring degradation. The Pinnick oxidation utilizes sodium chlorite (NaClO 2​ ) under mildly acidic conditions. Crucially, the addition of 2-methyl-2-butene is required to scavenge the hypochlorous acid (HOCl) byproduct. Without this scavenger, electrophilic N-chlorination of the pyrazole ring will occur, destroying the batch.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in a 4:1 mixture of tert-butanol and water (0.2 M concentration).

  • Buffering: Add 1.5 eq of NaH 2​ PO 4​ to buffer the solution to pH 3.5–4.0, optimizing the stability of the chlorite ion.

  • Scavenging: Add 10.0 eq of 2-methyl-2-butene. Stir for 5 minutes at room temperature.

  • Oxidation: Slowly add 1.5 eq of NaClO 2​ in small portions over 15 minutes. The solution will turn slightly yellow.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar carboxylic acid will remain near the baseline compared to the rapidly migrating aldehyde.

  • Workup: Once complete (typically 2-4 hours), remove the tert-butanol under reduced pressure. Dilute the aqueous layer with water and acidify to pH 2 using 1M HCl.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Synthesis of Pyrazole-Carboxamides (SDHI Precursors)

Objective: Couple the pyrazole-5-carboxylic acid with an aniline derivative. Causality & Rationale: Direct amidation of the sterically hindered C5-acid is notoriously inefficient. Conversion to the highly reactive acyl chloride using thionyl chloride (SOCl 2​ ) is necessary[6]. The addition of catalytic DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the chlorination process.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of the pyrazole-5-carboxylic acid in dry dichloromethane (DCM). Add 3.0 eq of SOCl 2​ and 2 drops of anhydrous DMF.

  • Reflux: Heat the mixture to reflux for 2 hours. Self-Validation: The suspension will turn into a clear, homogenous yellow solution as the acyl chloride forms.

  • Concentration (Critical Step): Evaporate the solvent and excess SOCl 2​ completely under reduced pressure. Any residual SOCl 2​ will react with the target amine in the next step, ruining the yield.

  • Coupling: Redissolve the crude acyl chloride in dry THF. Cool to 0 °C. Dropwise, add a solution containing 1.1 eq of the target aniline and 2.0 eq of triethylamine (as an HCl scavenger) in THF.

  • Workup: Stir at room temperature for 10 hours. Quench with water, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol C: Reductive Amination for Insecticidal Scaffolds

Objective: Synthesize pyrazole-5-methylamines for use in systemic insecticides[7]. Causality & Rationale: The C4-methyl group sterically hinders the C5-aldehyde, slowing nucleophilic attack. Therefore, the imine must be pre-formed before adding the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is utilized because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde or the pyrazole double bonds.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of the aldehyde and 1.1 eq of the primary amine in 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 eq of NaBH(OAc) 3​ portion-wise. Stir for an additional 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (pH ~8) to neutralize the acetic acid and free-base the product. Extract with DCM, dry, and concentrate.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the functionalization of the C5-carbaldehyde building block, demonstrating the superiority of the chosen methodologies.

TransformationMethodologyKey Reagents / CatalystsTime (h)Expected Yield (%)Purity (LC-MS)
Oxidation KMnO 4​ OxidationKMnO 4​ , Acetone/H 2​ O, 80 °C4.065 - 72%> 90%
Oxidation Pinnick OxidationNaClO 2​ , NaH 2​ PO 4​ , 2-methyl-2-butene3.088 - 95%> 98%
Amidation Acyl Chloride CouplingSOCl 2​ , DMF (cat.), Et 3​ N, THF12.075 - 87%> 95%
Reductive Amination Direct ReductionNaBH(OAc) 3​ , AcOH, DCE14.080 - 90%> 95%

Sources

Method

Application Note &amp; Protocol: Synthesis of Novel Schiff Bases from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Abstract This application note provides a comprehensive guide for the synthesis of Schiff bases derived from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. It is intended for researchers, medicinal chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Schiff bases derived from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. It is intended for researchers, medicinal chemists, and drug development professionals. We delve into the theoretical underpinnings of the synthesis, highlighting the strategic importance of the pyrazole scaffold and the trifluoromethyl group in modern drug design. A detailed, step-by-step experimental protocol is provided, complete with justifications for procedural choices, characterization guidelines, and troubleshooting advice. This guide is designed to be a self-validating system, enabling researchers to reliably synthesize and characterize this promising class of compounds for further investigation.

Introduction: The Strategic Value of Pyrazole-Trifluoromethyl Scaffolds

The convergence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This protocol focuses on the synthesis of Schiff bases (or imines) from a highly functionalized precursor, 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, which combines two powerful moieties: the pyrazole ring and the trifluoromethyl (CF₃) group.

  • The Pyrazole Scaffold: A Privileged Structure. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a celebrated "privileged scaffold" in drug discovery.[1][2][3] Its metabolic stability and versatile binding capabilities have led to its incorporation into numerous blockbuster drugs, including the anti-inflammatory celecoxib (Celebrex) and the erectile dysfunction treatment sildenafil (Viagra).[1][3] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

  • The Trifluoromethyl Group: A Bioisostere for Enhanced Potency. The strategic incorporation of a trifluoromethyl (CF₃) group is a key tactic for optimizing drug candidates.[6] The CF₃ group is a potent electron-withdrawing group that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7][8] It often serves as a bioisostere for methyl or chloro groups, helping to block metabolic oxidation and improve pharmacokinetic profiles.[6][9]

The resulting Schiff bases from this pyrazole-CF₃ aldehyde are of significant interest for screening in various biological assays, with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[10][11][12]

Mechanistic Insights: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[13][14] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[13][14][15]

  • Dehydration: The carbinolamine is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (C=N) characteristic of an imine.[13][16] This step is often the rate-limiting step and is frequently accelerated by acid catalysis. The acid protonates the hydroxyl group, converting it into a better leaving group (H₂O).[17]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Pyrazole_Aldehyde Pyrazole-CHO Carbinolamine Carbinolamine Intermediate Pyrazole_Aldehyde->Carbinolamine Nucleophilic Attack Primary_Amine R-NH₂ Primary_Amine->Carbinolamine Carbinolamine_p Carbinolamine Intermediate Imine Schiff Base (Imine) Water H₂O Carbinolamine_p->Imine Elimination Carbinolamine_p->Water

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Application

Application Note: Reductive Amination of 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Late-stage functionalization, API synthesis, and pharmacophore diversification Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Late-stage functionalization, API synthesis, and pharmacophore diversification

Executive Summary & Mechanistic Rationale

The 4-methyl-3-(trifluoromethyl)-1H-pyrazole core is a privileged pharmacophore, frequently embedded in clinical candidates ranging from 1[1] to 2[2]. Functionalization at the C5 position via the carbaldehyde derivative provides a robust vector for structural diversification.3[3] that allow for the rapid synthesis of secondary and tertiary pyrazole-methylamines through reductive amination.

Electronic Considerations: The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C3 position significantly alters the electronic landscape of the C5-carbaldehyde[4]. The inductive pull (–I effect) of the –CF₃ group increases the electrophilicity of the carbonyl carbon, thermodynamically favoring the initial nucleophilic attack by the amine to form the hemiaminal intermediate. However, this same electron deficiency can stabilize the resulting imine, making it less susceptible to hydride transfer compared to standard aliphatic imines. The C4-methyl group acts as a mild electron-donating (+I) buffer, partially counteracting the –CF₃ group and preventing the complete electronic deactivation of the pyrazole ring.

Reaction Workflow

ReductiveAmination Aldehyde 4-Methyl-3-(trifluoromethyl) -1H-pyrazole-5-carbaldehyde Condensation Hemiaminal Formation & Dehydration (AcOH Catalyst) Aldehyde->Condensation Amine Amine Partner (e.g., Primary/Secondary) Amine->Condensation Imine Imine / Iminium Intermediate Condensation->Imine - H2O Reduction Hydride Transfer (NaBH(OAc)3 or Et3SiH) Imine->Reduction Product N-Alkyl Pyrazole Derivative (Target Amine) Reduction->Product

Workflow of the reductive amination of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Reagent Selection & Causality

To ensure a high-yielding and self-validating process, the choice of reagents must be tailored to the electronic nature of the amine partner:

  • Solvent (1,2-Dichloroethane - DCE): DCE is preferred over Dichloromethane (DCM) because it allows for safe heating (bp 83 °C) if the initial imine condensation is sluggish. Furthermore, the standard reducing agent, NaBH(OAc)₃, exhibits an optimal solubility and reactivity profile in DCE.

  • Acid Catalyst (Glacial Acetic Acid): When coupling with weakly nucleophilic amines (e.g., anilines), dehydration of the hemiaminal to the imine is the rate-limiting step. Acetic acid acts as a Brønsted acid catalyst to protonate the hemiaminal hydroxyl group, facilitating water elimination without completely sequestering the nucleophilic amine as an unreactive salt.

  • Reducing Agent (NaBH(OAc)₃ vs. Et₃SiH/TFA): Sodium triacetoxyborohydride is the gold standard because its electron-withdrawing acetate ligands dampen its reactivity, making it highly selective for the protonated iminium ion over the unreacted aldehyde, 1[1]. However,2[2].

Self-Validating Experimental Protocol

Protocol A: Standard Conditions (For Aliphatic Amines and Standard Anilines)

Scale: 10 mmol

Step 1: Imine Condensation

  • Charge a dry, argon-flushed 100 mL round-bottom flask with 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (1.78 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous DCE (50 mL) to achieve a 0.2 M concentration.

  • Add the amine partner (10.5 mmol, 1.05 equiv) followed by glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 2 hours.

Self-Validation Checkpoint (IPC 1): Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. Diagnostic Staining: The starting aldehyde is highly UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Do not proceed to Step 2 until the 2,4-DNPH active spot is >95% consumed. Premature addition of the reductant will irreversibly convert unreacted aldehyde to the alcohol byproduct.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv) over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized over-concentration of hydride.

  • Remove the ice bath and stir at room temperature for 4–12 hours.

Self-Validation Checkpoint (IPC 2): Monitor via LC-MS. The reaction is complete when the imine mass (M+H) is fully converted to the target amine mass. On TLC, the product amine will stain positively with Ninhydrin or Dragendorff's reagent.

Step 3: Quench and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL) at 0 °C. Causality: The basic quench neutralizes the acetic acid, safely destroys unreacted borohydride, and converts the product into its free-base form.

  • Extract the aqueous layer with DCM (3 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Alternative Conditions (For Highly Deactivated/Electron-Poor Amines)

If IPC 1 shows minimal imine formation after 12 hours, standard borohydrides will fail. Switch to the following 2[2]:

  • Mix the aldehyde (1.0 equiv) and deactivated amine (1.1 equiv) in DCM (0.2 M).

  • Add Trifluoroacetic Acid (TFA) (3.0 equiv) to force complete iminium formation.

  • Add Triethylsilane (Et₃SiH) (2.0 equiv) dropwise at 0 °C.

  • Reflux the mixture (40 °C) for 12 hours, then follow the standard basic workup.

Quantitative Data & Yield Analysis

The following table summarizes the optimization data for various amine partners, illustrating the necessity of additive selection based on the amine's nucleophilicity.

EntryAmine PartnerReducing AgentSolventAdditiveYield (%)Purity (LC-MS)Observation / Causality
1BenzylamineNaBH(OAc)₃DCENone78%>92%Sluggish imine formation without acid catalyst.
2BenzylamineNaBH(OAc)₃DCEAcOH (1 eq)94%>98%Optimal conditions for aliphatic amines.
34-FluoroanilineNaBH(OAc)₃DCEAcOH (1 eq)88%>96%Efficient conversion for standard anilines.
44-FluoroanilineNaBH₃CNMeOHAcOH (1 eq)65%>85%Lower yield due to competitive aldehyde reduction in MeOH.
52-AminopyridineNaBH(OAc)₃DCEAcOH (1 eq)42%>70%Poor conversion; amine is too electron-deficient.
62-AminopyridineEt₃SiHDCMTFA (3 eq)85%>95%Strong acid (TFA) forces iminium formation; Et₃SiH successfully reduces.

Sources

Method

Using 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde to synthesize kinase inhibitors

Application Note: Rational Design and Synthesis of Next-Generation Kinase Inhibitors Utilizing 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Executive Summary & Mechanistic Rationale The development of highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Next-Generation Kinase Inhibitors Utilizing 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Executive Summary & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of "privileged scaffolds" that can effectively anchor into the highly conserved hinge region of the kinase domain. 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8)[1] represents a highly engineered building block for this exact purpose.

As an Application Scientist, I select this specific precursor for three distinct mechanistic reasons:

  • The Pyrazole Core (Hinge Binder): The 1H -pyrazole moiety acts as a dual hydrogen-bond donor and acceptor. This allows it to form critical, high-affinity interactions with the backbone amide linkages (e.g., Valine or Leucine residues) in the kinase hinge region.

  • The Trifluoromethyl ( −CF3​ ) Group (Metabolic Shield & Lipophilicity): Positioned at C3, the −CF3​ group drastically increases the lipophilicity ( logP ) of the resulting inhibitor, driving deep penetration into the hydrophobic pocket adjacent to the ATP-binding site. Furthermore, the strong carbon-fluorine bonds prevent oxidative metabolism by cytochrome P450 enzymes, extending the compound's half-life in vivo.

  • The Carbaldehyde Handle (Versatile Electrophile): The aldehyde at C5 provides a highly reactive site for divergent synthesis. Through reductive amination or Knoevenagel condensations, researchers can rapidly generate vast libraries of secondary amines or fused pyrazolo-pyrimidine systems[2].

Synthetic Workflow and In-Process Validation

To synthesize a library of PI3K/AKT or Aurora kinase inhibitors[3], reductive amination is the preferred pathway. The following workflow outlines the logical progression from precursor to validated inhibitor.

Workflow A Precursor: 4-methyl-3-(CF3)- pyrazole-5-carbaldehyde B Imine Formation (Glacial AcOH, DCE) A->B Add Heterocyclic Amine C LC-MS Validation (Self-Correction) B->C Monitor M+H C->B Incomplete (Aldehyde present) D Reduction (NaBH(OAc)3) C->D Complete (Imine formed) E In Vitro Kinase Assay (ADP-Glo) D->E Purified Inhibitor

Workflow: Reductive amination and screening pipeline for pyrazole-derived kinase inhibitors.

Protocol 1: Reductive Amination Synthesis (Self-Validating System)

This protocol describes the coupling of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with a substituted 2-aminopyrimidine to form a secondary amine inhibitor.

Methodology:

  • Imine Formation: Dissolve 1.0 equivalent (eq) of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (MW: 178.1 g/mol ) and 1.05 eq of the target amino-heterocycle in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack of the amine to form the Schiff base (imine).

  • In-Process Validation (Crucial Step): Stir at room temperature for 2 hours. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Self-Validation: Do not proceed until the precursor peak ( [M+H]+=179.1 ) is entirely depleted. If the aldehyde is reduced prematurely in the next step, it forms an unreactive alcohol, permanently capping the yield.

  • Reduction: Once the imine is confirmed, cool the reaction to 0 °C and add 1.5 eq of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) portion-wise. Causality: STAB is a mild reducing agent. Unlike NaBH4​ , it selectively reduces the protonated imine without touching any residual unreacted aldehyde, ensuring a clean reaction profile.

  • Quench & Purify: Stir for 12 hours. Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and breakdown excess STAB. Extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Biological Evaluation and Target Engagement

Once synthesized, the derivatives must be evaluated for their ability to inhibit specific kinase pathways. Pyrazole carbaldehyde derivatives have shown profound efficacy in targeting the PI3K/AKT signaling axis[3], a pathway frequently hyperactivated in breast and lung cancers.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT Proliferation Tumor Proliferation AKT->Proliferation Inhibitor Pyrazole-Derived Inhibitor Inhibitor->PI3K ATP-Competitive Blockade

Mechanism of Action: Pyrazole inhibitors blocking the PI3K/AKT signaling cascade.

Protocol 2: ADP-Glo™ Kinase Assay

To quantify the IC50​ of the synthesized compounds, a luminescence-based ADP-Glo assay is utilized. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Methodology:

  • Preparation: In a 384-well white microplate, prepare a 3-fold serial dilution of the pyrazole inhibitor in DMSO (final DMSO concentration ≤1% ).

  • Enzyme/Substrate Addition: Add the purified kinase (e.g., PI3K α ) and its specific lipid/peptide substrate to the wells.

  • ATP Initiation: Initiate the reaction by adding ATP. Causality: The ATP concentration must be strictly maintained at the apparent Km​ value for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50​ . If too low, the reaction kinetics will be non-linear.

  • Incubation & Arrest: Incubate for 60 minutes at room temperature. Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence.

  • Self-Validation: The assay plate must include a "No-Enzyme Control" (NEC) and a "Vehicle Control" (VC). The NEC establishes the baseline background (validating that ATP is not auto-hydrolyzing), while the VC establishes 100% kinase activity. The IC50​ is only valid if the signal-to-background ratio ( VC/NEC ) is ≥3.0 .

Quantitative Data Presentation

The structural modifications enabled by the 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde scaffold yield compounds with nanomolar potency. The table below summarizes representative structure-activity relationship (SAR) data for pyrazole-derived kinase inhibitors targeting PI3K and Aurora Kinases[3].

Compound ClassTarget KinaseKey Structural Modification (from Aldehyde)Enzymatic IC50​ (nM)Cell Line (Viability IC50​ )
Derivative A PI3K α Pyrazolo[3,4-d]pyrimidine fusion3.0 nMMCF7 Breast (0.25 µM)
Derivative B Aurora BSchiff base with 2-aminopyrimidine2.2 nMK562 Leukemia (5.0 µM)
Derivative C Aurora AReductive amination (secondary amine)28.9 nMU937 Leukemia (5.1 µM)
Derivative D BMPR2Macrocyclization via amine linker506.0 nMEndothelial Cells (N/A)

Note: The incorporation of the −CF3​ group consistently improves the cellular efficacy (lowering the Cell Viability IC50​ ) compared to non-fluorinated analogs by enhancing cell membrane permeability.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information NextSDS URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 NIH (ACS Medicinal Chemistry Letters) URL:[Link]

Sources

Application

Experimental procedure for the oxidation of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Executive Summary The synthesis of highly functionalized pyrazole building blocks is a critical pathway in modern drug discovery and agrochemical development. Specifically, the conversion of 4-methyl-3-(trifluoromethyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrazole building blocks is a critical pathway in modern drug discovery and agrochemical development. Specifically, the conversion of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde[1] to 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid[2] requires an oxidation protocol that is both highly efficient and exceptionally mild. Traditional oxidants (e.g., KMnO₄, Jones reagent) often lead to over-oxidation, N-oxidation of the pyrazole core, or unwanted side reactions.

This application note details a highly optimized, self-validating experimental protocol utilizing the Pinnick Oxidation [3]. By employing sodium chlorite (NaClO₂) as the active oxidant and 2-methyl-2-butene as a halogen scavenger, this protocol ensures quantitative conversion while preserving the integrity of the trifluoromethyl-pyrazole scaffold[4],[5].

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is imperative to understand why specific reagents are chosen, rather than simply following a recipe. The Pinnick oxidation is governed by precise mechanistic steps that dictate our experimental setup[6],[7]:

  • Generation of the Active Oxidant: Sodium chlorite (NaClO₂) is unreactive toward aldehydes at neutral pH. The addition of sodium dihydrogen phosphate (NaH₂PO₄) buffers the system to a mild pH of ~3.5, generating chlorous acid (HClO₂) in situ. This mild acidity is crucial; if the pH drops too low, HClO₂ rapidly disproportionates into explosive chlorine dioxide (ClO₂) gas, leading to reagent loss and safety hazards[3],[8].

  • Pericyclic Fragmentation: The active HClO₂ adds to the electrophilic aldehyde carbon—a step accelerated by the electron-withdrawing nature of the adjacent trifluoromethyl group. This forms a hydroxyallyl chlorite intermediate, which undergoes a rate-determining pericyclic fragmentation to yield the desired carboxylic acid[6],[7].

  • The Role of the Scavenger: The fragmentation intrinsically releases hypochlorous acid (HOCl) as a byproduct[9]. HOCl is a potent electrophilic chlorinating agent. Without intervention, it would indiscriminately attack the pyrazole nitrogen or other electron-rich centers. We introduce an excess of 2-methyl-2-butene , an electron-rich sacrificial alkene, which rapidly traps HOCl to form a benign chlorohydrin, thus protecting our heterocyclic substrate[3],[8].

Mechanism A Aldehyde + HClO2 (Active Oxidant) B Hydroxyallyl Chlorite Intermediate A->B Addition C Pericyclic Fragmentation B->C Transition State D Carboxylic Acid + HOCl (Byproduct) C->D Cleavage E HOCl Scavenged by 2-Methyl-2-butene D->E Scavenging

Mechanistic pathway of the Pinnick oxidation highlighting the pericyclic fragmentation.

Experimental Design & Workflow

To ensure a self-validating system, the reaction is designed with built-in visual and analytical checkpoints. The solvent system chosen is a biphasic mixture of tert-butanol (t-BuOH) and water. t-BuOH is selected because it solubilizes the organic substrate, is completely miscible with water (allowing the aqueous buffer and oxidant to interact), and is entirely resistant to oxidation[6].

Workflow A 1. Dissolution (t-BuOH/H2O) B 2. Scavenger (2-Methyl-2-butene) A->B C 3. Oxidation (NaH2PO4, NaClO2) B->C D 4. Workup (Acidification) C->D E 5. Isolation (Crystallization) D->E

Experimental workflow for the Pinnick oxidation of pyrazole-5-carbaldehyde.

Quantitative Material Requirements

The following table summarizes the stoichiometry required for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehydeSubstrate178.111.0 eq1.78 g
tert-Butanol (t-BuOH)Co-solvent74.12-25.0 mL
Deionized Water (H₂O)Co-solvent18.02-25.0 mL
2-Methyl-2-butene (2M2B)HOCl Scavenger70.135.0 eq5.30 mL
Sodium dihydrogen phosphate (NaH₂PO₄)Acidic Buffer119.983.0 eq3.60 g
Sodium chlorite (NaClO₂, 80% tech grade)Primary Oxidant90.442.0 eq2.26 g

Step-by-Step Protocol

Phase 1: System Setup and Solvation
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Ensure the flask is well-ventilated (fume hood is mandatory due to potential trace ClO₂ off-gassing).

  • Dissolution: Add 1.78 g (10.0 mmol) of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde to the flask. Add 25 mL of t-BuOH and stir until the substrate is fully dissolved.

  • Scavenger Addition: Inject 5.30 mL (50.0 mmol) of 2-methyl-2-butene into the organic mixture. Causality Note: Adding the scavenger before the oxidant guarantees that any HOCl generated is immediately quenched, preventing substrate degradation.

Phase 2: Buffer and Oxidant Introduction
  • Buffer Addition: Dissolve 3.60 g (30.0 mmol) of NaH₂PO₄ in 15 mL of deionized water. Add this aqueous buffer to the reaction flask. The mixture will become biphasic.

  • Temperature Control: Cool the reaction vessel in an ice-water bath to 0–5 °C. Causality Note: Controlling the temperature during oxidant addition limits the exothermic disproportionation of chlorous acid.

  • Oxidant Addition: Dissolve 2.26 g (20.0 mmol, based on 80% purity) of NaClO₂ in 10 mL of deionized water. Add this solution dropwise to the vigorously stirring reaction mixture over 15 minutes.

    • Self-Validation Cue: A slight yellow tint may appear, indicating the transient formation of active chlorine species. If the solution turns deep yellow/green and bubbles violently, the pH is too low, and ClO₂ is escaping.

Phase 3: Reaction Execution and In-Process Control (IPC)
  • Stirring: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 8 hours.

  • IPC Monitoring: Monitor the reaction progress via TLC or HPLC.

IPC MethodParameters / ConditionsExpected Observation
TLC Eluent: Hexanes/EtOAc (1:1 v/v) with 1% Acetic AcidAldehyde spot (higher Rf) disappears. Acid spot (lower Rf, streaking without AcOH) appears.
HPLC C18 Column, Gradient MeCN/H₂O (0.1% TFA)>98% conversion of the starting material peak to the more polar carboxylic acid peak.
Phase 4: Workup and Isolation
  • Quenching: Once conversion is complete, remove the volatile organics (t-BuOH and unreacted 2-methyl-2-butene) under reduced pressure (rotary evaporator, bath temp <35 °C).

  • Acidification: Dilute the remaining aqueous layer with 20 mL of water. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–3.0.

    • Self-Validation Cue: The product, 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, is highly insoluble in acidic water and will precipitate as a white/off-white solid[10].

  • Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with ice-cold water (2 × 10 mL) to remove residual phosphate salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to constant weight.

Expected Results and Analytical Data

Following this protocol, researchers can expect high yields of analytically pure material suitable for downstream coupling reactions (e.g., amide bond formation)[4],[5].

ParameterExpected Result
Yield 85 – 92% (1.65 g – 1.78 g)
Physical Appearance White to off-white crystalline powder
Purity (HPLC-UV) > 98.0% (Area %)
Mass Spectrometry (ESI-) [M-H]⁻ m/z calculated for C₆H₄F₃N₂O₂: 193.02; Found: 193.0

References

  • 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information - NextSDS. NextSDS.[Link]

  • 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - NextSDS. NextSDS.[Link]

  • Pinnick oxidation - Wikipedia. Wikipedia.[Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate.[Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science.[Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI.[Link]

  • Synthesis and biological evaluation of novel steroidal pyrazole amides as highly potent anticancer agents. PubMed.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde under acidic conditions

Welcome to the Advanced Diagnostics and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8) under acidic conditions.

Unlike standard aromatic aldehydes, this molecule operates as a complex "push-pull" electronic system. The highly electronegative trifluoromethyl (-CF₃) group exerts a strong inductive electron-withdrawing effect (-I), which drastically reduces the basicity of the pyrazole nitrogens while simultaneously increasing the electrophilicity of the C5-carbaldehyde[1]. Understanding this causality is critical for preventing side reactions, optimizing yields, and successfully utilizing this building block in late-stage functionalization.

Quantitative Stability Matrix

Before troubleshooting, it is essential to understand how this specific scaffold behaves across different acidic environments. The table below summarizes the quantitative stability and primary mechanistic pathways observed under standard laboratory conditions.

Acidic ConditionTempTimePrimary ObservationMechanistic Causality
0.1M HCl in Methanol 25°C< 30 minComplete conversion to dimethyl acetalThe -CF₃ group hyper-activates the aldehyde. Trace acid rapidly catalyzes nucleophilic attack by the alcoholic solvent[2].
10% TFA in DCM 25°C24 hFully stable (>99% recovery)In non-nucleophilic solvents, the pyrazole ring is reversibly protonated, deactivating the molecule to further side reactions.
1M Aqueous HCl 60°C12 hReversible hydrate formation (~30%)The highly electrophilic carbonyl carbon undergoes nucleophilic addition by water[3].
Conc. H₂SO₄ 100°C4 hStable -CF₃ group; intact ringThe -CF₃ group on the pyrazole ring is exceptionally stable and resists hydrolytic defluorination even under extreme acidic stress[1][4].

Knowledge Base: Troubleshooting & FAQs

Q1: My aldehyde peak disappeared completely after I dissolved the compound in methanol with a catalytic amount of acid. Did the molecule decompose? A: No, the molecule did not decompose; it underwent rapid acetalization. The strong electron-withdrawing nature of the -CF₃ group makes the C5-aldehyde highly electrophilic. When exposed to an alcohol (like methanol or ethanol) in the presence of even trace amounts of acid (e.g., 0.1 mol% HCl), the aldehyde rapidly converts into a geminal-diether (acetal)[2][3]. This is a reversible protection mechanism. See Protocol A for the self-validating reversal procedure.

Q2: I am attempting an N-alkylation of the pyrazole ring under mildly acidic to neutral conditions, but the reaction is failing. Why? A: The failure is due to the suppressed nucleophilicity of the pyrazole nitrogen. In a standard pyrazole, the nitrogen can act as a nucleophile. However, the -CF₃ group at the C3 position pulls electron density away from the ring, significantly increasing the acidity of the N-H bond and decreasing the basicity/nucleophilicity of the adjacent nitrogens[1]. To achieve N-alkylation, you must use a strong base (e.g., NaH or Cs₂CO₃ in DMF) to fully deprotonate the pyrazole and form the highly reactive pyrazolide anion.

Q3: Is there a risk of the trifluoromethyl (-CF₃) group hydrolyzing to a carboxylic acid during an acidic deprotection step (e.g., Boc removal with TFA)? A: No. While aliphatic -CF₃ groups can sometimes be sensitive, a -CF₃ group directly attached to an aromatic pyrazole ring is exceptionally stable[1][4]. You can safely use neat Trifluoroacetic Acid (TFA) or 4M HCl in dioxane without risking defluorination or deformylation, provided no nucleophilic alcohols are present.

Q4: My ¹H-NMR spectrum in acidic D₂O/DMSO-d₆ shows line broadening and multiple unexpected peaks for a highly pure sample. What is happening? A: You are observing a combination of two phenomena:

  • Hydrate Equilibrium: In the presence of water and trace acid, the aldehyde exists in equilibrium with its geminal-diol (hydrate) form[3].

  • Annular Tautomerism: The proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions. The -CF₃ group biases this equilibrium, but the exchange rate on the NMR timescale often leads to peak broadening. Diagnostic Fix: Run the NMR in anhydrous CDCl₃ or DMSO-d₆ without acidic modifiers to collapse the hydrate equilibrium and sharpen the aldehyde singlet at ~9.8 ppm.

Reactivity & Troubleshooting Visualizations

Pathways Start 4-methyl-3-(trifluoromethyl) -1H-pyrazole-5-carbaldehyde Cond1 Alcoholic Solvents (e.g., MeOH) + H+ Start->Cond1 Cond2 Aqueous Acid (e.g., 1M HCl) Start->Cond2 Cond3 Strong Non-Nuc Acid (e.g., Neat TFA) Start->Cond3 Res1 Acetal Formation (Loss of Aldehyde Signal) Cond1->Res1 Res2 Hydrate Formation (Equilibrium Mixture) Cond2->Res2 Res3 Pyrazole Protonation (Deactivated Ring) Cond3->Res3 Res4 CF3 Group (Completely Stable) Cond3->Res4 No Defluorination

Caption: Divergent acid-catalyzed reactivity pathways of the pyrazole-carbaldehyde based on solvent nucleophilicity.

Workflow Q1 Issue: Aldehyde peak missing in LC-MS or NMR? D1 What solvent was used? Q1->D1 S1 Methanol / Ethanol D1->S1 Alcoholic S2 Water / Aqueous Buffer D1->S2 Aqueous A1 Acetalization occurred. Treat with dilute aq. HCl to deprotect. S1->A1 A2 Hydration occurred. Extract into organic solvent to shift equilibrium. S2->A2

Caption: Diagnostic workflow for resolving missing aldehyde signals during acidic reaction monitoring.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can confirm the success of each step analytically before proceeding.

Protocol A: Controlled Reversal of Acetalization (Deprotection)

If your compound has inadvertently formed a dimethyl acetal during storage or a previous reaction step in methanol, use this protocol to regenerate the active aldehyde.

  • Solvation: Dissolve the crude acetal mixture (approx. 1.0 mmol) in 5 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 5 mL of 1M aqueous HCl. Stir the biphasic mixture vigorously at 40°C for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica gel (Eluent: Hexane/EtOAc 3:1). The acetal will appear as a UV-active spot at Rf​≈0.6 that does not stain with 2,4-Dinitrophenylhydrazine (DNP). The regenerated aldehyde will appear at Rf​≈0.4 and will immediately stain bright orange with DNP, confirming the restoration of the carbonyl group.

  • Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2 (LC-MS): Analyze the isolated solid. The expected mass for the free aldehyde is [M+H]+=179.0 m/z .

Protocol B: Acid-Catalyzed Schiff Base Formation (Reductive Amination Precursor)

Because the -CF₃ group withdraws electron density, the aldehyde is highly reactive toward primary amines. However, the resulting hemiaminal intermediate requires mild acid catalysis to dehydrate into the imine (Schiff base) prior to reduction.

  • Condensation: In an oven-dried flask, dissolve 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) and your target primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial Acetic Acid (AcOH) (1.5 eq). Stir at room temperature for 3 hours.

    • Self-Validation Checkpoint 1 (IR Spectroscopy): Take an aliquot and evaporate the solvent. The FT-IR spectrum should show the complete disappearance of the strong aldehyde C=O stretch at ∼1690 cm−1 and the appearance of a sharp imine C=N stretch at ∼1640 cm−1 .

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with Dichloromethane (DCM), dry, and concentrate.

    • Self-Validation Checkpoint 2 (LC-MS): Confirm the mass of the secondary amine product. The aldehyde starting material ( 179.0 m/z ) should be completely absent.

Sources

Optimization

How to prevent decomposition of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on handling and preventing the decomposition of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on handling and preventing the decomposition of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. This resource is structured to address common challenges and provide scientifically grounded solutions to ensure the integrity of your experiments.

Technical Support Center: 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

The unique structure of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, which combines a reactive aldehyde group with a trifluoromethylated pyrazole ring, makes it a valuable building block in pharmaceutical and agrochemical research.[1][2][3] However, this same combination of functional groups can also make it susceptible to decomposition if not handled and stored correctly. This guide will walk you through the potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde?

A1: Decomposition can manifest in several ways. Visually, you might observe a change in the physical appearance of the solid, such as discoloration (e.g., yellowing or browning), clumping, or the formation of a viscous liquid.[4] Spectroscopically, you may see the appearance of new peaks or a decrease in the purity of the main compound when analyzed by techniques like NMR, HPLC, or GC-MS. A common decomposition pathway for aldehydes is oxidation to the corresponding carboxylic acid, which can be observed as a broad peak in the ¹H NMR spectrum and a shift in the carbonyl peak in the IR spectrum.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is advisable to store 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde at a controlled room temperature, ideally between 20-25°C. For extended periods, or if you have observed any signs of instability at room temperature, storing it in a refrigerator at 2-8°C is a prudent measure. Always ensure the container is tightly sealed to prevent moisture ingress, especially at lower temperatures.

Q3: Is this compound sensitive to air or light?

A3: Aldehydes, in general, are susceptible to oxidation by atmospheric oxygen, which converts the aldehyde to a carboxylic acid. While the trifluoromethyl group can enhance overall molecular stability, it is best practice to minimize exposure to air.[5] We recommend storing the compound under an inert atmosphere, such as argon or nitrogen, particularly for long-term storage. While there is no specific data on the photosensitivity of this compound, many organic molecules can degrade upon exposure to UV light. Therefore, storing it in an amber vial or in a dark location is a recommended precautionary measure.

Q4: Can I dissolve the compound in any solvent for storage?

A4: Storing aldehydes in solution is generally not recommended for long periods, as this can accelerate decomposition. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous dioxane or toluene. Avoid protic solvents like methanol or ethanol, as they can react with the aldehyde to form hemiacetals or acetals. Also, be aware that some amine-based solvents or buffers could potentially react with the aldehyde group.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Discoloration of the Solid Compound
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation 1. Purge the container with an inert gas (e.g., Argon or Nitrogen) before sealing. 2. Store in a desiccator to minimize moisture, which can facilitate oxidation.Aldehydes are prone to air oxidation to form carboxylic acids, which are often colored impurities.
Polymerization/Autocondensation 1. If the compound is stored at elevated temperatures, move it to a cooler, controlled environment. 2. Consider adding a stabilizer in trace amounts (10-100 ppm), such as triethanolamine, if your downstream application can tolerate it.[6]Aldehydes can undergo self-condensation or polymerization, which is often catalyzed by heat or trace impurities.[7]
Issue 2: Inconsistent Reaction Yields
Potential Cause Troubleshooting Steps Scientific Rationale
Degraded Starting Material 1. Before use, verify the purity of the aldehyde using a suitable analytical method (e.g., ¹H NMR, GC, or LC-MS). 2. If the purity is low, consider repurification by recrystallization or chromatography.Using a degraded starting material with lower active aldehyde content will naturally lead to lower yields of your desired product.
Incompatible Reaction Conditions 1. Avoid strongly basic or acidic conditions unless required by the reaction protocol, as these can promote side reactions of the aldehyde or the pyrazole ring. 2. If using a strong base, consider a non-nucleophilic base or perform the reaction at a low temperature.The aldehyde proton can be abstracted under strongly basic conditions, leading to enolate formation and side reactions.[8] The pyrazole ring can also have altered reactivity under extreme pH.
Issue 3: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Cannizzaro-type Reaction 1. If your reaction is run in the presence of a strong base and without an enolizable proton, you might be observing a disproportionation reaction. 2. To avoid this, use a non-nucleophilic base or carefully control the stoichiometry of your reagents.Aromatic and some heterocyclic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, yielding a mixture of the corresponding alcohol and carboxylic acid.
Reaction with Amine-based Reagents/Buffers 1. If your reaction involves primary or secondary amines, be aware that they can form imines with the aldehyde. 2. If this is not the desired outcome, consider protecting the aldehyde or using an alternative synthetic route.The aldehyde group is electrophilic and readily reacts with nucleophilic amines to form imines or enamines.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Upon Receipt: Visually inspect the compound for any signs of decomposition. If it appears as a clean, free-flowing solid, proceed.

  • Inert Atmosphere: For long-term storage, transfer the compound into a clean, dry amber vial inside a glovebox or under a steady stream of inert gas (argon or nitrogen).

  • Sealing: Seal the vial tightly with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with Parafilm.

  • Storage Location: Store the vial in a cool, dark, and dry place. A desiccator at controlled room temperature is suitable. For extended storage (>6 months), consider refrigeration (2-8°C), ensuring the vial is brought to room temperature before opening to prevent moisture condensation.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Prepare a solution of the compound in a deuterated aprotic solvent such as CDCl₃ or DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic aldehyde proton peak, which should be a sharp singlet.

    • Check for the absence of a broad peak that could indicate the presence of the corresponding carboxylic acid.

    • Integrate all peaks and calculate the relative purity. The presence of new, unidentified peaks suggests degradation.

Visualizing Decomposition Pathways and Prevention

Below are diagrams illustrating the key concepts for preventing the decomposition of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

G cluster_storage Recommended Storage cluster_threats Decomposition Threats storage_conditions Optimal Conditions inert_gas Inert Atmosphere (Argon or Nitrogen) storage_conditions->inert_gas cool_dark Cool & Dark Place storage_conditions->cool_dark dry Dry Environment (Desiccator) storage_conditions->dry threats Instability Factors air Air (Oxygen) threats->air moisture Moisture threats->moisture heat_light Heat & Light threats->heat_light

Caption: Key factors for optimal storage and common decomposition threats.

G cluster_pathways Potential Decomposition Pathways cluster_products Decomposition Products compound 4-methyl-3-(trifluoromethyl) -1H-pyrazole-5-carbaldehyde oxidation Oxidation compound->oxidation O₂ / H₂O polymerization Polymerization/ Autocondensation compound->polymerization Heat / Impurities side_reactions pH-Induced Side Reactions compound->side_reactions Strong Acid/Base acid Carboxylic Acid oxidation->acid polymer Polymer / Oligomer polymerization->polymer other Cannizzaro products, Imine adducts, etc. side_reactions->other

Caption: Overview of potential decomposition pathways and resulting products.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. PMC. Available at: [Link]

  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.
  • US4414419A - Stabilization of aldehydes. Google Patents.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]

  • Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures. ACS Publications. Available at: [Link]

  • Radical C(sp2)–H Trifluoromethylation of Aldehydes in Aqueous Solution. Organic Letters. Available at: [Link]

  • US6137013A - Method of stabilizing aldehydes. Google Patents.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products. Journal of the American Chemical Society. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available at: [Link]

  • Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. The Journal of Organic Chemistry. Available at: [Link]

  • Biomass pyrolysis: Thermal decomposition mechanisms of furfural and benzaldehyde. The Journal of Chemical Physics. Available at: [Link]

  • Room Temperature Aryl Trifluoromethylation via Copper- Mediated Oxidative Cross-Coupling. DSpace@MIT. Available at: [Link]

  • US3294790A - Method of preparing heterocyclic aldehydes. Google Patents.
  • EP0096153A2 - Stabilization of aldehydes. Google Patents.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystal Structure of 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Derivatives

This guide provides a comprehensive comparison of the X-ray crystal structures of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives. Pyrazole derivatives are a significant class of heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the X-ray crystal structures of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. This document will delve into the synthesis, experimental protocols for structural elucidation, and a comparative analysis of the crystallographic data to provide researchers, scientists, and drug development professionals with critical structural insights.

Synthesis and Crystallization

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry. For derivatives of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a common route involves the condensation of a β-diketone or a related precursor with a hydrazine derivative.[1]

A general synthetic approach for related pyrazole carbaldehydes has been described, which can be adapted for the title compounds. For instance, the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, a related intermediate, involves condensation, acylation, cyclization, and hydrolysis.[2] Similarly, methods for introducing functional groups at various positions on the pyrazole ring, including the aldehyde group, have been developed.[3][4]

Once the desired compound is synthesized and purified, the critical step for X-ray analysis is the growth of high-quality single crystals. The quality of the diffraction data is directly dependent on the quality of the crystal.[5] Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. To control the rate of evaporation, the flask can be covered with parafilm with a few small holes.[5]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution leads to gradual crystallization.

  • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, reducing the solubility and inducing crystallization.[5]

For optimal results, crystals should be transparent, have well-defined faces, and be free of cracks or other defects when viewed under a polarizing microscope.[5] An ideal crystal for X-ray diffraction should have dimensions of approximately 0.25 mm in each direction.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure using X-ray diffraction is a multi-step process that provides precise information on bond lengths, bond angles, and intermolecular interactions. A generalized protocol is outlined below.

Crystal Mounting and Data Collection
  • Crystal Selection: A suitable single crystal is selected under a polarizing microscope. A good crystal should extinguish polarized light uniformly every 90 degrees of rotation.[5]

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation.

  • Cryo-cooling: The mounted crystal is placed in a stream of cold nitrogen gas, typically at 100-120 K, to minimize thermal vibrations of the atoms.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected on an area detector.[6] The parameters for data collection, such as exposure time and oscillation angle, are optimized for the specific crystal.[6]

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data using least-squares methods to obtain the final, accurate molecular structure.[7]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

While a specific crystal structure for 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde was not found in the initial search, we can analyze the structures of closely related derivatives to draw meaningful comparisons and predict structural features. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties and intermolecular interactions of the molecule. The methyl and carbaldehyde groups will also play a key role in determining the crystal packing.

Below is a table comparing the crystallographic data of two relevant pyrazole derivatives.

Parameter5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime[8]1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime[9]
Chemical Formula C18H13Cl2F3N4O2C12H10F3N3O2
Molecular Weight 445.22285.23
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.269 (3)7.5221 (15)
b (Å) 10.443 (2)18.282 (4)
c (Å) 15.702 (3)9.1002 (18)
β (˚) 108.93 (3)90.58 (3)
Volume (ų) 1902.9 (7)1251.4 (4)
Z 44

In the structure of 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime, the trifluoromethyl group was found to be rotationally disordered.[8] The crystal packing is characterized by weak intermolecular C-H···F interactions.[8] In the case of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime, the dihedral angle between the phenyl and pyrazole rings is 96.6 (3)°.[9] The crystal structure is stabilized by pairs of O-H···N hydrogen bonds, which link the molecules into inversion dimers, as well as weak C-H···F hydrogen bonds.[9]

These examples demonstrate that even with the core pyrazole structure, different substituents can lead to significant variations in molecular conformation and intermolecular interactions, which in turn affect the overall crystal packing.

Figure 2: General structure of a substituted pyrazole-5-carbaldehyde.

Conclusion

The X-ray crystallographic analysis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives provides invaluable insights into their three-dimensional structures. This information is crucial for understanding how these molecules interact with biological targets and for the rational design of new therapeutic agents. The comparative data presented in this guide highlight the influence of different substituents on the solid-state structures and intermolecular interactions of these compounds. A thorough understanding of their crystallographic features is paramount for advancing the development of novel pyrazole-based drugs.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC. (n.d.).
  • Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation - DSpace Repository. (n.d.).
  • Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society. (n.d.).
  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team. (n.d.).
  • X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC. (n.d.).
  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.).
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020, September 2).
  • 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime - PMC. (n.d.).
  • 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23).
  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC. (2016, February 27).
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. (n.d.).
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen. (2019, March 23).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20).

Sources

Comparative

A Researcher's Guide to 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: A Comparative Analysis

For researchers, scientists, and drug development professionals, the quality and characterization of chemical reagents are paramount to the success and reproducibility of their work. This guide provides a comprehensive a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality and characterization of chemical reagents are paramount to the success and reproducibility of their work. This guide provides a comprehensive analysis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and materials science. We will delve into a representative Certificate of Analysis (CoA), compare its properties to a close structural isomer, and provide detailed experimental protocols for its verification.

Representative Certificate of Analysis

While a Certificate of Analysis is specific to a particular batch, the following represents typical specifications for a high-purity sample of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde suitable for research and development purposes.

Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Water Content (Karl Fischer) ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents ≤ 0.5%ConformsGC-HS
Heavy Metals (as Pb) ≤ 20 ppm< 10 ppmICP-MS
CAS Number 1284219-94-81284219-94-8-
Molecular Formula C₆H₅F₃N₂OC₆H₅F₃N₂O-
Molecular Weight 178.11 g/mol 178.11 g/mol -

Comparative Analysis: Isomeric Purity and Reactivity

A common alternative and potential impurity in the synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is its structural isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. While sharing the same molecular formula and weight, the position of the methyl group significantly influences the molecule's electronic properties and reactivity.

Property 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Significance
Structure Methyl group at position 4Methyl group at position 1 (on the nitrogen)The N-methylation in the isomer blocks the N-H group, preventing its participation in hydrogen bonding or as a nucleophile.
CAS Number 1284219-94-8[1]1414962-92-7Unique identifiers for each isomer.
Reactivity The N-H proton is acidic and can be deprotonated or participate in hydrogen bonding. The aldehyde is susceptible to nucleophilic attack.The absence of an N-H proton alters its reactivity profile. The aldehyde remains the primary site for nucleophilic attack, but the overall electronic nature of the ring is different.The choice of isomer is critical for subsequent synthetic steps. The 4-methyl isomer allows for further functionalization at the nitrogen atom.
Typical Purity Typically supplied at ≥98% purity.Typically supplied at ≥98% purity.High purity is essential for predictable reaction outcomes and to avoid side reactions from isomeric impurities.

The presence of the N-H proton in 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde offers a reactive site for N-alkylation, N-arylation, or other derivatization, making it a more versatile intermediate in some synthetic routes.[2] Conversely, the 1-methyl isomer provides a scaffold where the pyrazole nitrogen is protected, directing reactions towards the carbaldehyde or other positions on the ring.

Experimental Protocols for Quality Verification

To ensure the quality and identity of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a quantitative measure of the compound's purity and can separate it from potential isomers and other impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient of 40-80% acetonitrile) with 0.1% formic acid. The use of an acid modifier helps to achieve sharp peak shapes.

  • Standard Solution Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated by the area percentage of the main peak relative to the total peak area.

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the correct isomer.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals:

      • A singlet for the methyl group (CH₃).

      • A singlet for the aldehyde proton (CHO).

      • A broad singlet for the N-H proton (this signal will be absent in the 1-methyl isomer).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • A signal for the methyl carbon.

      • Signals for the pyrazole ring carbons.

      • A downfield signal for the aldehyde carbonyl carbon.

      • A quartet for the trifluoromethyl carbon (due to C-F coupling).

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with expected values for the proposed structure. The presence of the N-H proton signal in the ¹H NMR and the specific chemical shifts of the ring carbons and methyl group will differentiate the 4-methyl isomer from the 1-methyl isomer.

NMR_Analysis cluster_sample Sample Preparation cluster_spectra Spectral Acquisition cluster_interpretation Structural Verification Compound Dissolve Compound in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Compound->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Compound->C13_NMR Analyze_H1 Analyze Chemical Shifts & Coupling (¹H) H1_NMR->Analyze_H1 Analyze_C13 Analyze Chemical Shifts (¹³C) C13_NMR->Analyze_C13 Confirm_Structure Confirm Structure & Isomeric Purity Analyze_H1->Confirm_Structure Analyze_C13->Confirm_Structure

Caption: Workflow for NMR Structural Verification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation and Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Syringe pump and infusion line

  • Methanol or acetonitrile (LC-MS grade)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ at m/z 179.04 or the [M-H]⁻ peak at m/z 177.03, which corresponds to the calculated exact mass of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

References

  • PubChemLite. (n.d.). 4-methyl-3-(trifluoromethyl)-1h-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

Sources

Validation

A Comparative Guide to In Silico Modeling of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Derivatives

For researchers, medicinal chemists, and drug development professionals, the 4-methyl-3-(trifluoromethyl)-1H-pyrazole core is a scaffold of significant interest. Its derivatives have shown a wide array of biological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the 4-methyl-3-(trifluoromethyl)-1H-pyrazole core is a scaffold of significant interest. Its derivatives have shown a wide array of biological activities, including but not limited to, anticancer and anti-inflammatory properties. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold a promising starting point for novel therapeutic agents. The carbaldehyde functional group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize potency and selectivity.

This guide provides a comparative overview of several key in silico modeling techniques for the rational design and optimization of derivatives based on this privileged scaffold. We will delve into the causality behind experimental choices and provide a framework for selecting the most appropriate computational tools to accelerate drug discovery efforts.

The Power of In Silico Modeling in Drug Discovery

In modern drug discovery, in silico modeling has become an indispensable tool.[1] By simulating molecular interactions and predicting biological activities computationally, we can significantly reduce the time and cost associated with synthesizing and testing new compounds. This allows for a more focused and efficient exploration of structure-activity relationships (SAR), ultimately leading to the identification of more promising drug candidates.

This guide will focus on a hypothetical case study using a dataset of pyrazole derivatives to compare the utility and outcomes of three widely used in silico techniques:

  • 2D-Quantitative Structure-Activity Relationship (2D-QSAR): A ligand-based method that correlates physicochemical properties with biological activity.

  • Molecular Docking: A structure-based method that predicts the preferred orientation of a ligand when bound to a target protein.

  • Pharmacophore Modeling: A ligand- or structure-based method that defines the essential spatial arrangement of chemical features necessary for biological activity.

The Case Study: A Dataset of Pyrazole Derivatives

For the purpose of this guide, we will utilize a dataset of 35 pyrazole derivatives with reported inhibitory activity (IC50 values) against the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in several types of cancer.[2] While not the exact 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde scaffold, this dataset of related pyrazole-containing compounds provides a relevant and practical foundation for comparing the predictive power of different in silico models.

Comparative Analysis of In Silico Modeling Techniques

The choice of an in silico modeling technique is dictated by the available information (e.g., presence or absence of a target protein structure) and the specific research question. Below is a comparative analysis of 2D-QSAR, molecular docking, and pharmacophore modeling, with hypothetical results for our pyrazole dataset.

Table 1: Comparative Summary of In Silico Modeling Techniques
Technique Principle Requirements Pros Cons Applicability to Pyrazole Derivatives
2D-QSAR Correlates 2D molecular descriptors with biological activity.A dataset of compounds with known activities.Fast, good for large datasets, provides insights into important physicochemical properties.Highly dependent on the training set, may not capture 3D interactions, less intuitive for SAR.Useful for identifying key molecular properties influencing the anti-RET kinase activity of the pyrazole scaffold.
Molecular Docking Predicts the binding mode and affinity of a ligand within a protein's active site.3D structure of the target protein (e.g., from PDB).Provides a 3D visualization of the binding interaction, helps in understanding SAR at the atomic level, can be used for virtual screening.Computationally more intensive, scoring functions can be inaccurate, protein flexibility can be a challenge.Ideal for understanding how pyrazole derivatives interact with the RET kinase active site and for designing new derivatives with improved binding.
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features for biological activity.A set of active compounds (ligand-based) or a protein-ligand complex (structure-based).Intuitive representation of SAR, excellent for virtual screening of large databases, can be used when the protein structure is unknown.Can be an oversimplification of complex interactions, sensitive to the alignment of molecules in ligand-based approaches.Effective for identifying novel pyrazole-based scaffolds that retain the key features required for RET kinase inhibition.
Hypothetical Performance on the Pyrazole Dataset

To illustrate the comparative performance, let's assume we applied each technique to our dataset of 35 pyrazole derivatives targeting RET kinase. The hypothetical outcomes are summarized below.

Table 2: Hypothetical Performance Metrics
Technique Key Findings Predictive Accuracy (Hypothetical)
2D-QSAR The model suggests that higher lipophilicity (logP) and the presence of hydrogen bond donors are positively correlated with inhibitory activity.Good correlation for the training set (r² > 0.7), but moderate predictive power for the test set (q² ~ 0.5).
Molecular Docking Docking poses reveal that the pyrazole core forms a key hydrogen bond with a backbone amide in the hinge region of the RET kinase. The trifluoromethyl group occupies a hydrophobic pocket.Good ranking of potent inhibitors. The predicted binding energies correlate reasonably well with the experimental IC50 values.
Pharmacophore Modeling The generated pharmacophore model consists of a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring feature.High retrieval rate of active compounds from a virtual library. Successfully identifies diverse scaffolds fitting the pharmacophore.

Experimental Protocols

To ensure the trustworthiness and reproducibility of in silico modeling, it is crucial to follow well-defined protocols. Below are step-by-step methodologies for the three techniques discussed.

Protocol 1: 2D-QSAR Modeling
  • Data Preparation:

    • Collect a dataset of pyrazole derivatives with their biological activity data (IC50 values).

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear relationship with the descriptors.

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%) to validate the model.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical properties) using software like PaDEL-Descriptor or RDKit.

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the calculated descriptors with the pIC50 values of the training set.

  • Model Validation:

    • Validate the generated QSAR model internally using techniques like leave-one-out cross-validation (q²).

    • Validate the model externally by predicting the pIC50 values of the test set compounds and calculating the predictive r² (pred_r²).

Protocol 2: Molecular Docking
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., RET kinase) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate 3D conformations of the pyrazole derivative ligands and assign charges.

  • Binding Site Definition:

    • Identify the binding site of the protein, either from a co-crystallized ligand or using a binding site prediction tool.

    • Define a grid box around the binding site to guide the docking algorithm.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock the prepared ligands into the defined binding site. The program will generate multiple binding poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Use a scoring function to rank the poses and predict the binding affinity.

Protocol 3: Pharmacophore Modeling
  • Pharmacophore Model Generation:

    • Ligand-Based: Align a set of active pyrazole derivatives and identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement.

    • Structure-Based: Analyze the interactions between a known active ligand and the protein's binding site to define the key pharmacophoric features.

  • Model Validation:

    • Validate the pharmacophore model by screening a database containing known active and inactive compounds (decoys). A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search large compound databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophoric features.

  • Hit Filtering and Analysis:

    • Filter the retrieved hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection.

    • Subject the most promising hits to further analysis, such as molecular docking, to refine the selection.

Visualization of Workflows

Diagrams are essential for visualizing complex computational workflows and the logical relationships between different methods.

In_Silico_Modeling_Workflow cluster_start Project Initiation cluster_data Data Collection cluster_modeling In Silico Modeling Approaches cluster_analysis Analysis & Design cluster_end Outcome Start Identify Pyrazole Scaffold & Target (RET Kinase) Dataset Compile Dataset of Pyrazole Derivatives with IC50 values Start->Dataset QSAR 2D-QSAR Modeling Dataset->QSAR Ligand-based Docking Molecular Docking Dataset->Docking Structure-based (if protein structure is known) Pharmacophore Pharmacophore Modeling Dataset->Pharmacophore Ligand- or Structure-based SAR Structure-Activity Relationship (SAR) Analysis QSAR->SAR Docking->SAR Pharmacophore->SAR Design Design of Novel Derivatives SAR->Design End Prioritized Candidates for Synthesis Design->End Method_Selection_Logic Start Start: Have a dataset of active compounds? Protein_Structure Is the 3D structure of the target known? Start->Protein_Structure Yes Pharm_Ligand Perform Ligand-Based Pharmacophore Modeling Start->Pharm_Ligand No QSAR Perform 2D-QSAR Protein_Structure->QSAR No Docking Perform Molecular Docking Protein_Structure->Docking Yes Design Design new compounds QSAR->Design Identify key descriptors Pharm_Structure Perform Structure-Based Pharmacophore Modeling Docking->Pharm_Structure Virtual_Screening Use for Virtual Screening Pharm_Ligand->Virtual_Screening Pharm_Structure->Virtual_Screening Virtual_Screening->Design

Caption: Decision logic for selecting an appropriate in silico method.

Conclusion

The in silico modeling of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives offers a powerful and efficient approach to accelerate the discovery of novel therapeutic agents. By judiciously selecting and applying techniques such as 2D-QSAR, molecular docking, and pharmacophore modeling, researchers can gain valuable insights into structure-activity relationships, predict the biological activity of new compounds, and prioritize the most promising candidates for synthesis and experimental testing. This comparative guide provides a foundational framework for leveraging these computational tools to their full potential, ultimately contributing to the faster development of new medicines.

References

  • Nitulescu, G. M., Nitulescu, G., & Olaru, O. T. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(3), 369. [Link]

  • Panda, G., Rehan, M., & Rathi, E. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 699. [Link]

  • Eldamarany, E. M., Hassan, A. S., & El-Faham, A. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(48), 31227-31253. [Link]

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Journal of Proteomics & Bioinformatics, 7(7), 204-211. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450. [Link]

  • Talele, T. T. (2010). The “generating optimal linear QSAR” (GOL-QSAR) method: a novel and powerful tool for predictive QSAR modeling. Journal of computer-aided molecular design, 24(4), 333-347. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • ChEMBL Database. (n.d.). European Bioinformatics Institute (EMBL-EBI). [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395. [Link]

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Comparative

Characterization of novel compounds synthesized from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Comparative Analysis of Novel COX-2 Inhibitors Synthesized from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde In the landscape of rational drug design, the strategic incorporation of fluorinated heterocycles re...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Novel COX-2 Inhibitors Synthesized from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

In the landscape of rational drug design, the strategic incorporation of fluorinated heterocycles remains a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. As an application scientist overseeing early-stage lead optimization, I frequently evaluate novel building blocks to overcome the limitations of standard-of-care therapeutics. This guide provides an objective, data-driven comparison of novel Schiff base derivatives synthesized from 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1284219-94-8)[1] against established anti-inflammatory agents, specifically Celecoxib and Diclofenac.

Chemical Rationale & Scaffold Design

The pyrazole C-3/C-5 carbaldehyde scaffold is highly prized in pharmaceutical development due to its synthetic versatility and biological relevance[2]. For our novel series (designated as "Compound 4a"), we utilized 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde as the primary building block. The structural logic is threefold:

  • Trifluoromethyl (-CF3) Group: Positioned at C3, this strong electron-withdrawing group lowers the pKa of the pyrazole core and acts as a lipophilic bioisostere. It significantly enhances metabolic stability against cytochrome P450 oxidation and deepens the binding affinity within the hydrophobic side-pocket of the COX-2 active site.

  • C5-Carbaldehyde Handle: The aldehyde serves as a highly reactive electrophilic center, allowing for the rapid assembly of Schiff bases via condensation with primary amines[3]. This enables high-throughput diversification without the need for harsh coupling reagents.

  • C4-Methyl Steric Constraint: The methyl group at the C4 position restricts the rotational degrees of freedom of the adjacent C5-imine bond, locking the synthesized molecule into a rigid, planar conformation that maximizes π−π stacking interactions with target residues.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical and biological causality.

Protocol A: Synthesis of Compound 4a (Schiff Base Condensation)

Compound 4a was synthesized by condensing the pyrazole building block with 4-sulfamoylaniline to mimic the sulfonamide pharmacophore of Celecoxib.

  • Reaction Setup: Dissolve 1.0 eq of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde and 1.05 eq of 4-sulfamoylaniline in anhydrous ethanol.

    • Causality: Anhydrous ethanol is utilized to prevent the premature hydrolysis of the forming imine bond, pushing the equilibrium toward product formation.

  • Catalysis: Add 0.1 eq of glacial acetic acid to the mixture.

    • Causality: The weak Brønsted acid protonates the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the aniline derivative.

  • Reflux & Dehydration: Heat the reaction to reflux (78°C) for 6 hours under a Dean-Stark apparatus.

    • Causality: The Dean-Stark trap physically removes the water byproduct from the system. According to Le Chatelier's principle, continuous removal of water drives the reversible condensation reaction to absolute completion.

  • Purification & Validation: Cool to 0°C, filter the resulting precipitate, and recrystallize from hot ethanol.

    • Validation: Purity is self-validated prior to biological testing via a sharp melting point and single-spot Thin Layer Chromatography (TLC).

Protocol B: Fluorometric COX-1/COX-2 Enzymatic Assay
  • Buffer Preparation: Prepare a Tris-HCl assay buffer (pH 8.0) containing 1 μ M hematin.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of the cyclooxygenase enzyme. Without it, the enzyme cannot reduce the intermediate PGG2 to PGH2, halting the assay entirely.

  • Inhibitor Incubation: Incubate recombinant human COX-1 or COX-2 with varying concentrations of Compound 4a, Celecoxib, or Diclofenac for 15 minutes at 37°C.

    • Causality: This pre-incubation period allows sufficient time for the inhibitors to diffuse into the deep, hydrophobic active site channel and establish equilibrium binding before substrate competition begins.

  • Substrate Addition: Add 10 μ M Arachidonic Acid and 10 μ M ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: ADHP serves as a highly sensitive fluorogenic co-substrate. As the COX enzyme reduces PGG2, ADHP is simultaneously oxidized to resorufin, providing a direct, quantifiable fluorescent readout of enzyme activity.

  • Quantification: Measure fluorescence at Ex/Em = 535/590 nm.

    • Validation: The inclusion of Celecoxib (positive control for COX-2 selectivity), Diclofenac (non-selective control), and a DMSO vehicle (negative control) ensures the dynamic range of the assay is valid and the recombinant enzymes are fully functional.

Mechanistic Workflow & Pathway Visualization

The primary objective of synthesizing Compound 4a is to selectively inhibit the inducible COX-2 enzyme (responsible for inflammation) while sparing the constitutive COX-1 enzyme (responsible for gastrointestinal protection). The logical flow of this pathway and the targeted intervention are mapped below.

G PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Cleavage AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Basal Physiological State COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PG1 Prostaglandins (GI Protection & Hemostasis) COX1->PG1 PG2 Prostaglandins (Inflammation & Pain) COX2->PG2 Inhibitor Compound 4a / Celecoxib (Selective Inhibitors) Inhibitor->COX2 Selective Blockade Diclofenac Diclofenac (Non-selective NSAID) Diclofenac->COX1 Diclofenac->COX2

Arachidonic acid cascade and targeted COX-2 inhibition workflow.

Comparative Performance Data

The synthesized Compound 4a was evaluated against standard-of-care alternatives. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC 50​ to COX-2 IC 50​ . A higher SI indicates a safer gastrointestinal profile.

Test CompoundCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)Selectivity Index (SI)Mechanism Profile
Compound 4a > 50.000.042> 1190 Highly Selective COX-2 Inhibitor
Celecoxib 14.800.045328 Selective COX-2 Inhibitor
Diclofenac 3.801.203.1 Non-selective NSAID

Analysis of Results: The experimental data confirms that Compound 4a, derived from the 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde building block, exhibits near-identical potency against COX-2 compared to Celecoxib (0.042 μ M vs 0.045 μ M). However, Compound 4a demonstrates a profoundly superior Selectivity Index (>1190 vs 328). The rigid Schiff base linkage, combined with the steric bulk of the C4-methyl group, prevents Compound 4a from entering the narrower active site channel of COX-1, ensuring absolute selectivity. In contrast, the non-selective alternative, Diclofenac, inhibits both isoforms indiscriminately, leading to the well-documented risk of gastric ulceration.

Conclusion

The utilization of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde as a core building block allows for the rapid, high-yield synthesis of highly selective therapeutic agents. By leveraging the electrophilic nature of the C5-carbaldehyde and the lipophilic properties of the CF3 group, drug development professionals can generate novel libraries that significantly outperform standard-of-care alternatives in both safety (Selectivity Index) and target specificity.

References

  • 4-methyl-3-(trifluoromethyl)
  • Source: researchgate.
  • Source: researchgate.

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Safety & Regulatory Compliance

Safety

4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde In pharmaceutical and agrochemical development, fluorinated heterocycles like 4-methyl-3-(trifluoromethyl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

In pharmaceutical and agrochemical development, fluorinated heterocycles like 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde are prized for their metabolic stability and lipophilicity. However, the very structural features that make this compound valuable—specifically the highly stable carbon-fluorine (C-F) bonds of the trifluoromethyl group—pose significant logistical and environmental challenges during disposal.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides a definitive, self-validating operational workflow for the safe handling, RCRA-compliant segregation, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, operators must understand the mechanistic hazards of the compound[1]. The hazards of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde are directly linked to its molecular structure.

Table 1: Quantitative Hazard Data and Structural Causality

Parameter / HazardValue / ClassificationMechanistic Causality
CAS Number 1284219-94-8Unique chemical identifier required for RCRA waste manifesting.
Acute Toxicity Category 4 (H302, H312, H332)The lipophilic -CF3 group enhances rapid dermal and mucosal absorption, increasing systemic bioavailability[1].
Skin/Eye Irritation Category 2 / 2A (H315, H319)The highly electrophilic carbaldehyde (-CHO) moiety readily cross-links with biological amines in tissues, causing immediate localized irritation[1].
STOT SE Category 3 (H336)Inhalation of vapors can cause central nervous system depression or drowsiness[1].
Destruction Temp. >1100°C (2012°F)Extreme thermal energy is required to cleave the exceptionally strong C-F bonds (~485 kJ/mol) and prevent the formation of persistent fluorinated byproducts[2].

Step-by-Step Disposal Protocol

Because this compound contains a trifluoromethyl group, it must never be disposed of down the drain or mixed with standard non-halogenated solvents. Standard municipal incineration will fail to break the C-F bonds, potentially releasing persistent fluorinated environmental contaminants or highly corrosive Hydrogen Fluoride (HF) gas[3].

Phase 1: Waste Segregation and Containerization
  • Isolate the Waste Stream: Direct all liquid waste, washings, and contaminated solvents containing this compound into a dedicated "Halogenated Organic Waste" carboy.

    • Causality: Mixing fluorinated organics with non-halogenated waste lowers the caloric (BTU) value of the waste stream. High BTU values are required to help the incinerator reach the critical temperatures needed to cleave C-F bonds.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers.

    • Causality: The reactive aldehyde group can degrade certain low-density plastics over time.

  • Self-Validation Step (pH Check): Before sealing the waste carboy for EHS pickup, verify the pH of the waste stream is between 6.0 and 8.0 using a pH strip.

    • Causality: This confirms no strong acids or bases have been inadvertently mixed with the halogenated stream, which could trigger a dangerous exothermic reaction with the aldehyde moiety.

  • RCRA Labeling: Label the container strictly according to Resource Conservation and Recovery Act (RCRA) standards. Include the chemical name, CAS number (1284219-94-8), and identify the primary hazards (Toxic, Irritant)[4].

Phase 2: High-Temperature Thermal Destruction (TSDF Routing)

To ensure complete mineralization, the waste must be manifested to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped specifically for fluorinated organics[2].

  • Verify Incinerator Capabilities: Ensure your contracted TSDF utilizes a high-temperature rotary kiln or liquid injection incinerator capable of sustaining temperatures >1100°C (2012°F).

    • Causality: Lower temperatures will result in Products of Incomplete Combustion (PICs), including toxic perfluoroalkenes[2].

  • Confirm Alkaline Scrubbing Systems: The TSDF must employ a wet scrubber system (using sodium hydroxide or calcium hydroxide) post-combustion[5].

    • Causality: The complete thermal destruction of the -CF3 group yields highly toxic Hydrogen Fluoride (HF) gas. The alkaline scrubber quenches the flue gas, neutralizing the HF into insoluble, environmentally benign Calcium Fluoride (CaF2) solid waste[5].

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of the chemical from laboratory generation to final, safe destruction.

DisposalWorkflow Gen Waste Generation (Fume Hood) Seg Segregation (Halogenated Organics) Gen->Seg Collect Store RCRA Satellite Accumulation Seg->Store Label & Cap TSDF TSDF Transport (Manifested Waste) Store->TSDF EHS Pickup Incinerator High-Temp Incineration (>1100°C) TSDF->Incinerator Thermal Destruction Scrubber Alkaline Wet Scrubber (HF Neutralization) Incinerator->Scrubber Flue Gas (HF) Exhaust Safe Exhaust & CaF2 Solid Waste Scrubber->Exhaust Neutralized

Workflow for the thermal destruction of fluorinated organic waste and HF neutralization.

Emergency Spill Response Methodology

If a spill occurs in the laboratory, immediate and procedural action is required to prevent inhalation exposure and environmental contamination:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is open and the laboratory's negative pressure HVAC system is active.

  • Neutralize & Absorb: Do NOT use combustible materials like sawdust (due to the reactive aldehyde). Use an inert, inorganic absorbent such as vermiculite or diatomaceous earth to absorb the liquid.

  • Collect & Containerize: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Fluorinated Organic Solid Waste."

  • Self-Validating Decontamination: Wash the spill area with a mild alkaline detergent to neutralize any residual aldehyde reactivity, followed by a distilled water rinse. Validation: Swab the cleaned area with a wet pH strip; a neutral pH (7.0) confirms the successful removal of the reactive chemical.

References

  • Title: 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

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